(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
Description
Properties
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563340 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132679-61-9 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide, commonly known as L-FDVA, is a chiral derivatizing agent instrumental in the field of analytical chemistry. As an analogue of Marfey's reagent, L-FDVA is primarily employed for the determination of the enantiomeric purity of amino acids and other primary amines. This is achieved by forming diastereomeric derivatives that can be readily separated and quantified using high-performance liquid chromatography (HPLC). This technical guide provides a comprehensive overview of L-FDVA, including its chemical properties, a detailed synthesis protocol, a step-by-step procedure for chiral derivatization, and its applications in research.
Core Concepts
L-FDVA is a chiral molecule that reacts with the primary amino group of an analyte, such as an amino acid, to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated using standard achiral chromatographic techniques. The dinitrophenyl chromophore in the L-FDVA molecule allows for sensitive detection of the derivatized products by UV-Vis spectrophotometry.
The D-enantiomer, D-FDVA, is also available and can be used to confirm the identity of minor compounds or as an alternative derivatizing agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of L-FDVA and its D-isomer, D-FDVA, is presented in the table below.
| Property | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) |
| CAS Number | 132679-61-9[1] | 210529-62-7[2] |
| Molecular Formula | C₁₁H₁₃FN₄O₅[1] | C₁₁H₁₃FN₄O₅[2] |
| Molecular Weight | 300.24 g/mol [1] | 300.24 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Purity | ≥95% to ≥98.0%[1] | ≥98.0%[2] |
| Melting Point | 173-177 °C[3] | 173-177 °C[2] |
| Optical Activity ([α]20/D) | +14.0 ± 1.5°, c = 2% in acetone | -14.0 ± 1.5°, c = 2% in acetone[2] |
| Storage Temperature | 2-8°C | 2-8°C[2] |
Experimental Protocols
Synthesis of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)
The synthesis of L-FDVA is analogous to the preparation of Marfey's reagent. It involves the nucleophilic aromatic substitution of one of the fluorine atoms of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-valinamide.
Materials:
-
1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
-
L-Valinamide hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Acetone or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-valinamide free base: Dissolve L-valinamide hydrochloride in a minimal amount of water and add an equimolar amount of a base like triethylamine to neutralize the hydrochloride and generate the free amine.
-
Reaction: In a round-bottom flask, dissolve 1,5-difluoro-2,4-dinitrobenzene in acetone. To this solution, add the freshly prepared L-valinamide free base. The reaction is typically carried out at room temperature with stirring.
-
Monitoring the reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with dilute hydrochloric acid to remove any unreacted amine and excess base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Diagram of Synthesis Pathway:
Chiral Derivatization of Amino Acids using L-FDVA
This protocol outlines the derivatization of an amino acid sample with L-FDVA for subsequent HPLC analysis.
Materials:
-
Amino acid sample (or protein/peptide hydrolysate)
-
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) solution (e.g., 5 mM in methanol/tetrahydrofuran 1:1, v/v)[4]
-
Sodium bicarbonate buffer (e.g., 100 mM aqueous solution)[4]
-
Methanol or other suitable solvent for dilution
-
Hydrochloric acid (HCl) or acetic acid to quench the reaction
Procedure:
-
Sample Preparation: Prepare the amino acid standard solutions in deionized water. For protein or peptide samples, perform acid hydrolysis to obtain the constituent amino acids.[4]
-
Derivatization Reaction: In a microcentrifuge tube, mix the amino acid solution, aqueous sodium bicarbonate, and the L-FDVA derivatization reagent. A typical ratio is equal volumes of each solution (e.g., 20 µL of each).[4]
-
Incubation: Incubate the reaction mixture at an elevated temperature, for example, 40 °C for 60 minutes.[4]
-
Quenching the Reaction: After incubation, cool the mixture to room temperature and stop the reaction by adding a small volume of acid (e.g., 5% acetic acid).[5]
-
Dilution: Dilute the derivatized sample with a suitable solvent, such as methanol, to an appropriate concentration for HPLC analysis.[4]
Diagram of Derivatization and Separation Workflow:
HPLC Method for Separation of L-FDVA Derivatized Amino Acid Diastereomers
The following HPLC method is suitable for the separation of L-FDVA derivatized amino acid diastereomers.[6]
-
Column: Eurospher II 100-3 C18 (250 x 3.0 mm i.d.)[6]
-
Mobile Phase A: Acetonitrile/methanol (2:1) with 0.1% TFA[6]
-
Mobile Phase B: Water with 0.1% TFA[6]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Injection Volume: 25 µL[6]
-
Detection: Photodiode array detector at 340 nm. Additional wavelengths such as 260, 330, and 410 nm can also be monitored.[6]
Applications in Research
The primary application of L-FDVA is in the determination of the enantiomeric composition of amino acids and other primary amines. This has broad implications in various research areas:
-
Pharmaceutical Quality Control: Ensuring the enantiomeric purity of chiral drugs is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. L-FDVA can be used to assess the chiral integrity of amino acid-based drugs and intermediates.[6]
-
Food Science and Nutrition: The enantiomeric ratio of amino acids in food products can be an indicator of processing methods, authenticity, and nutritional value.[6]
-
Biochemical and Clinical Research: L-FDVA is used to study the presence and role of D-amino acids in biological systems, which are increasingly recognized as important signaling molecules and biomarkers for various diseases.
-
Natural Product Chemistry: L-FDVA aids in the structural elucidation of peptides and other natural products containing chiral amino acid residues, such as in the isolation and identification of microcystins.[3]
Signaling Pathways and Logical Relationships
The core principle of L-FDVA application is not related to biological signaling pathways but rather to the chemical logic of chiral derivatization and chromatographic separation. The logical relationship is as follows:
Conclusion
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) is a valuable and reliable tool for the chiral separation and quantification of amino acids and primary amines. Its straightforward synthesis, robust derivatization protocol, and the ease of separation of the resulting diastereomers by standard reversed-phase HPLC make it an accessible and effective method for researchers in diverse scientific disciplines. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful implementation of L-FDVA in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. Na-(2,4-Dinitro-5-fluorophenyl)- D -valinamide for chiral derivatization, LiChropur , = 98.0 210529-62-7 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
A Technical Guide to the Synthesis and Purification of FDVA, a Marfey's Reagent Analog for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nα-(2,4-dinitro-5-fluorophenyl)-L-valine amide (FDVA), a valuable chiral derivatizing agent and an analog of the well-known Marfey's reagent. Developed for use in analytical chemistry and drug development, FDVA facilitates the chiral resolution of amino acids and other primary amine-containing compounds through high-performance liquid chromatography (HPLC). This document details the necessary experimental protocols, data presentation, and visualizations to assist researchers in the successful application of this reagent.
Introduction
Chiral analysis is a critical aspect of drug discovery, development, and quality control, as the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs are powerful tools for the indirect chiral separation of enantiomers. These reagents react with the primary amino groups of chiral compounds to form diastereomers, which can then be separated and quantified using standard reversed-phase HPLC.
FDVA, with its L-valine amide moiety, offers an alternative to the traditional L-alanine amide-based reagent, potentially providing different chromatographic separation characteristics that may be advantageous for specific analytes. This guide outlines a robust methodology for the synthesis and purification of FDVA, ensuring a high-quality reagent for reliable and reproducible chiral analysis.
Synthesis of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA)
The synthesis of FDVA is achieved through a nucleophilic aromatic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and L-valine amide. The following protocol is adapted from the well-established synthesis of the analogous Marfey's reagent (FDAA).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | ≥98% | Commercially Available |
| L-Valine Amide Hydrochloride | ≥98% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Acetone | HPLC Grade | Commercially Available |
| Deionized Water | In-house |
Experimental Protocol
Step 1: Preparation of L-Valine Amide Free Base
-
Dissolve L-valine amide hydrochloride in a minimal amount of deionized water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is basic (approximately pH 8-9), indicating the formation of the free amine.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-valine amide as a solid.
Step 2: Synthesis of FDVA
-
Dissolve 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) in acetone.
-
In a separate flask, dissolve the prepared L-valine amide (1.0 eq) in acetone.
-
Slowly add the L-valine amide solution to the DFDNB solution with constant stirring at room temperature.
-
Add an aqueous solution of sodium bicarbonate (1.2 eq) to the reaction mixture to act as a base.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, a yellow precipitate of FDVA will form.
Synthesis Pathway
Caption: Synthesis of FDVA from DFDNB and L-Valine Amide.
Purification of FDVA
The crude FDVA precipitate can be purified by recrystallization to obtain a high-purity product suitable for use as a derivatizing agent.
Experimental Protocol
-
Filter the crude FDVA precipitate from the reaction mixture and wash with cold water.
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Slowly add deionized water to the hot acetone solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified yellow, crystalline FDVA by filtration.
-
Wash the crystals with a small amount of cold water and dry under vacuum.
An alternative purification method involves silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Characterization of FDVA
The identity and purity of the synthesized FDVA should be confirmed using various analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃FN₄O₅ |
| Molecular Weight | 300.24 g/mol [1] |
| Appearance | Yellow crystalline solid |
| Purity (Commercial) | ≥95% to ≥98%[1][2] |
Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of FDVA provides characteristic signals for the aromatic and valine amide protons. The spectrum available from PubChem shows the expected resonances.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized FDVA. The expected [M+H]⁺ ion would be at m/z 301.09.
Application in Chiral Derivatization of Amino Acids
FDVA is used to derivatize chiral primary amines, such as amino acids, to form diastereomeric derivatives that can be separated by reversed-phase HPLC.
Experimental Protocol for Derivatization
-
Dissolve the amino acid sample (or hydrolysate of a peptide/protein) in a suitable buffer, such as 1 M sodium bicarbonate.
-
Add a solution of FDVA in acetone to the amino acid solution. A molar excess of FDVA is recommended to ensure complete derivatization.
-
Incubate the reaction mixture at an elevated temperature (e.g., 40-60°C) for 1-2 hours.
-
After cooling, quench the reaction by adding an acid, such as 1 M HCl, to lower the pH.
-
The resulting solution containing the diastereomeric derivatives can be directly analyzed by HPLC.
Experimental Workflow
Caption: Workflow for Chiral Derivatization with FDVA.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and application of the FDVA reagent for chiral analysis. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently prepare and employ this valuable tool in their analytical workflows. The use of FDVA as a Marfey's reagent analog offers an additional option for achieving optimal chiral separations, contributing to the advancement of research in pharmaceuticals, biochemistry, and related fields.
References
physicochemical and spectroscopic properties of FDVA
An In-depth Technical Guide on the Physicochemical and Spectroscopic Properties of 2,5-Furandicarboxylic Acid (FDCA)
Disclaimer: This guide addresses the properties of 2,5-Furandicarboxylic acid (FDCA), assuming the user query for "FDVA" was a typographical error. FDCA is a prominent, bio-based platform chemical with significant academic and industrial interest.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a renewable, bio-based aromatic dicarboxylic acid that has been identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass.[1][2] It serves as a sustainable substitute for petroleum-derived terephthalic acid in the production of various polymers, most notably polyethylene furanoate (PEF), a promising alternative to polyethylene terephthalate (PET).[3][4] The furan ring in FDCA's structure imparts unique properties to these polymers, including enhanced barrier properties and thermal stability.[1][5] This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of FDCA, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
The distinct physicochemical properties of FDCA are largely influenced by its rigid, aromatic furan ring and the two carboxylic acid functional groups, which allow for strong intermolecular hydrogen bonding.[1][5]
Core Physicochemical Data
A summary of the key physicochemical properties of FDCA is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄O₅ | [5][6] |
| Molecular Weight | 156.09 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 342 °C (>300 °C with decomposition) | [1][5][7] |
| Boiling Point | 420 °C | [1] |
| Density | 1.604 g/cm³ | [1] |
| pKa₁ | 2.28 (Predicted) | [8][9] |
| pKa₂ | 4.38 | [1] |
Solubility
FDCA's low solubility in water and many common organic solvents at room temperature presents a significant challenge for its purification and processing.[10] However, its solubility increases with temperature and can be significantly enhanced in certain solvent systems.[11][12] It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1][9]
The following table summarizes the mole fraction solubility of FDCA in various pure organic solvents at different temperatures.
| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Acetonitrile | Reference(s) |
| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 | [11][12] |
| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 | [11][12] |
| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 | [11][12] |
| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 | [11][12] |
| 353.15 | 0.0447 | 0.0208 | 0.0173 | 0.0128 | 0.0068 | 0.0086 | 0.0047 | [11][12] |
| 363.15 | 0.0628 | 0.0292 | 0.0242 | 0.0184 | 0.0099 | 0.0128 | 0.0070 | [11][12] |
Binary solvent systems, particularly mixtures of water with organic solvents like DMSO or tetrahydrofuran (THF), have been shown to dramatically increase the solubility of FDCA. For instance, a 20/80 w/w water/DMSO mixture can dissolve up to 23.1 wt% of FDCA, which is 190 times more than in pure water.[13][14]
Spectroscopic Properties
UV-Vis Spectroscopy
FDCA exhibits ultraviolet (UV) absorption due to the conjugated π-electron system of the furan ring and carboxylic acid groups. The UV-Vis spectrum of FDCA typically shows a maximum absorbance (λmax) in the range of 258-265 nm.[15][16] This property is useful for the quantitative analysis of FDCA using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of FDCA in a suitable solvent where it is soluble (e.g., DMSO or a slightly basic aqueous solution).
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Use the same solvent as a blank for background correction.
-
-
Measurement:
-
Record the absorbance spectrum of the blank solution.
-
Record the absorbance spectra of the calibration standards and the unknown sample over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Determine the concentration of the unknown sample using its absorbance at λmax and the calibration curve, ensuring the absorbance value falls within the linear range of the curve.
-
Fluorescence Spectroscopy
While FDCA itself is not a strongly fluorescent molecule, its derivatives and its use as a ligand in metal-organic frameworks (MOFs) can exhibit fluorescence. A recent study reported the development of a novel fluorescent sensor for histamine using FDCA as the ligand, indicating its potential in fluorescence-based applications.[17]
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation:
-
Dissolve the fluorescent FDCA derivative or MOF in a suitable solvent.
-
Prepare a blank solution using the same solvent.
-
-
Measurement:
-
Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength.
-
With the excitation wavelength fixed at the optimum, record the fluorescence emission spectrum.
-
-
Analysis:
-
Characterize the fluorescence properties by identifying the excitation and emission maxima and the Stokes shift.
-
For quantitative analysis, a calibration curve can be constructed by plotting fluorescence intensity versus concentration.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of FDCA and for assessing its purity. The ¹H NMR spectrum is relatively simple due to the symmetry of the molecule, showing a single peak for the two equivalent furan protons.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shifts (ppm) | Reference(s) |
| Methanol-d₄ | 7.26 (s, 2H) | Not specified | [5] |
| DMSO-d₆ | ~7.3 (s, 2H) | 158.9 (C=O), 147.2 (C-O), 119.5 (C-H) | [18] |
| D₂O | ~7.4 (s, 2H) | Not specified | [8] |
Note: Chemical shifts can vary slightly depending on the concentration and temperature.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of FDCA (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of FDCA, confirming its identity and purity. It is often coupled with chromatographic techniques like GC or LC for the analysis of complex mixtures.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Structure/Loss | Reference(s) |
| EI | 156 | 139, 112, 111, 83, 69, 55 | [M-OH]⁺, [M-CO₂]⁺, etc. | [10][12] |
| ESI (-) | 155 | 111 | [M-H-CO₂]⁻ | [19] |
For isotopically labeled FDCA (¹³C₆), the molecular ion and fragments will show a mass shift of +6 Da. For example, in ESI(-), the precursor ion [M-H]⁻ would be at m/z 161.[19]
-
Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph (GC-MS or LC-MS).
-
Sample Preparation:
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ionization mode.
-
For structural information, perform tandem mass spectrometry (MS/MS) to generate fragment ions.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Experimental Protocols
Synthesis of FDCA
FDCA can be synthesized from various biomass-derived precursors. The most common route is the oxidation of 5-hydroxymethylfurfural (HMF).
This protocol describes the oxidation of HMF using a Palladium on carbon (Pd/C) catalyst.[20]
-
Materials: 5-hydroxymethylfurfural (HMF), Potassium Carbonate (K₂CO₃), 20 wt% Pd/C catalyst, deionized water.
-
Reaction Setup: In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and the 20 wt% Pd/C catalyst in 5 mL of water.
-
Reaction Conditions: Stir the mixture under reflux conditions while bubbling oxygen gas through the reaction at a flow rate of 20 mL/min. Heat the reaction mixture at the desired temperature (e.g., 140 °C) for 30 hours.
-
Work-up and Isolation:
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with water and ethanol.
-
Concentrate the filtrate to obtain the potassium salt of FDCA.
-
Dissolve the residue in water and acidify with HCl to a pH of 1-2 to precipitate the FDCA.
-
Collect the solid FDCA by filtration, wash with cold water, and dry.
-
References
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vivanls.com [vivanls.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,5-Furandicarboxylic acid [webbook.nist.gov]
- 11. PathBank [pathbank.org]
- 12. 2,5-Furandicarboxylic acid [webbook.nist.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ClinPGx [clinpgx.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. spectrabase.com [spectrabase.com]
The Reaction Mechanism of FDVA with Chiral Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA), a chiral derivatizing agent, and chiral amino acids. This reaction is a cornerstone for the separation and analysis of amino acid enantiomers, a critical process in various fields, including drug discovery, peptide synthesis, and metabolomics. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this method.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution
The reaction of FDVA with the primary amino group of a chiral amino acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In this reaction, the amino group of the amino acid acts as the nucleophile, attacking the electron-deficient carbon atom of the dinitrophenyl ring of FDVA that is bonded to the fluorine atom. The highly electronegative fluorine atom is the leaving group.
The reaction is typically carried out under mild alkaline conditions.[3][4] The base, commonly sodium bicarbonate or triethylamine, deprotonates the amino group of the amino acid, enhancing its nucleophilicity and facilitating the attack on the FDVA molecule.[5][6][7] This results in the formation of a stable, covalent bond between the amino acid and the FDVA moiety, yielding a diastereomeric derivative.[8][9]
The inherent chirality of the L-valine amide portion of FDVA allows for the differentiation of D- and L-amino acids. When FDVA reacts with a racemic or enantiomerically enriched mixture of amino acids, it forms two distinct diastereomers: L-FDVA-D-amino acid and L-FDVA-L-amino acid. These diastereomers possess different physicochemical properties, most notably different retention times on a reverse-phase high-performance liquid chromatography (RP-HPLC) column, which enables their separation and quantification.[3][10][[“]]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. consensus.app [consensus.app]
Navigating Stability: A Technical Guide to the Thermal and Chemical Robustness of FDVA for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the essential considerations for evaluating the thermal and chemical stability of 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA) for High-Performance Liquid Chromatography (HPLC) applications. In the landscape of pharmaceutical development and quality control, a thorough understanding of a molecule's stability is paramount to ensuring data integrity, method robustness, and ultimately, patient safety.
While specific public-domain data on the degradation kinetics and stability profile of FDVA is limited, this guide furnishes a robust framework based on established principles of forced degradation studies and stability-indicating method development for analogous dinitrophenyl-containing compounds. The protocols and data presentation formats provided herein are designed to empower researchers to conduct their own comprehensive stability assessments of FDVA.
Introduction to Stability Testing in HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high sensitivity and accuracy for the separation, identification, and quantification of chemical compounds. The reliability of HPLC data is intrinsically linked to the stability of the analyte throughout the analytical process. Degradation of the analyte can lead to inaccurate quantification, the appearance of spurious peaks, and a misinterpretation of the sample's true composition.
Forced degradation studies are a critical component of the drug development process, designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[1][2] These studies serve multiple purposes:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products of a molecule.[1][3]
-
Development of Stability-Indicating Methods: Ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5]
-
Understanding Intrinsic Stability: Gaining insight into the molecule's inherent stability characteristics.[1][3]
-
Informing Formulation and Packaging Development: Providing knowledge to select appropriate formulations and packaging to protect the drug substance from degradation.[2][6]
FDVA, with its reactive fluoro-dinitrophenyl group and amide linkage, is susceptible to various degradation pathways, including hydrolysis, oxidation, and thermal decomposition. A systematic investigation into its stability is therefore essential for any application relying on accurate HPLC-based quantification.
Experimental Protocols for Forced Degradation Studies of FDVA
The following protocols are generalized methodologies for conducting forced degradation studies on FDVA. The conditions are starting points and should be optimized to achieve a target degradation of 5-20%.[7] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.[2]
General Sample Preparation
Prepare a stock solution of FDVA in a suitable solvent, typically the mobile phase or a mixture of water and an organic solvent like acetonitrile or methanol, at a concentration of approximately 1 mg/mL.[7]
Acidic Hydrolysis
-
To an aliquot of the FDVA stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
A control sample of FDVA in the solvent without acid should be prepared and analyzed in parallel.
Basic Hydrolysis
-
To an aliquot of the FDVA stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4, 8, and 12 hours). The dinitrophenyl group is generally more susceptible to basic hydrolysis.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
A control sample of FDVA in the solvent without base should be prepared and analyzed in parallel.
Oxidative Degradation
-
To an aliquot of the FDVA stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, dilute to a suitable concentration with the mobile phase, and analyze immediately by HPLC.
-
A control sample of FDVA in the solvent without hydrogen peroxide should be prepared and analyzed in parallel.
Thermal Degradation
-
Expose a solid sample of FDVA to dry heat in a calibrated oven at a set temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 5, and 7 days).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution at a known concentration in the mobile phase for HPLC analysis.
-
A control sample of solid FDVA stored at room temperature should be analyzed in parallel.
Photolytic Degradation
-
Expose a solution of FDVA (e.g., 1 mg/mL in mobile phase) and a solid sample of FDVA to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
Data Presentation: Summarizing Stability Data
Clear and concise presentation of quantitative data is crucial for easy interpretation and comparison. The following tables are illustrative examples of how to summarize the stability data for FDVA.
Table 1: Illustrative Thermal Stability of FDVA in Solid State at 80°C
| Time (days) | % FDVA Remaining (Illustrative) | % Total Degradants (Illustrative) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 1 | 98.5 | 1.4 | 99.9 |
| 3 | 95.2 | 4.7 | 99.9 |
| 5 | 91.8 | 8.1 | 99.9 |
| 7 | 88.3 | 11.6 | 99.9 |
Table 2: Illustrative Chemical Stability of FDVA in Solution (1 mg/mL)
| Stress Condition | Time (hours) | % FDVA Remaining (Illustrative) | % Degradant 1 (Illustrative) | % Degradant 2 (Illustrative) | % Total Degradants (Illustrative) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 92.1 | 5.8 | 2.0 | 7.8 | 99.9 | |
| 24 | 85.4 | 10.2 | 4.3 | 14.5 | 99.9 | |
| 0.1 M NaOH at RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 | 89.7 | 8.2 | 2.1 | 10.3 | 100.0 | |
| 12 | 78.5 | 15.6 | 5.8 | 21.4 | 99.9 | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 12 | 96.3 | 3.6 | 0.0 | 3.6 | 99.9 | |
| 24 | 91.5 | 8.4 | 0.0 | 8.4 | 99.9 |
Stability-Indicating HPLC Method Protocol
The following is a generic stability-indicating reversed-phase HPLC method that can be used as a starting point for the analysis of FDVA and its degradation products. Method optimization will be necessary to achieve adequate separation.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B |
| 5-25 min: 20% to 80% B | |
| 25-30 min: 80% B | |
| 30-31 min: 80% to 20% B | |
| 31-35 min: 20% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Visualization of Experimental Workflows
Forced Degradation Workflow
Stability-Indicating Method Development Workflow
Conclusion
By systematically applying the principles and methodologies described herein, researchers and drug development professionals can generate the necessary stability data to ensure the development of reliable and robust HPLC methods for FDVA. This foundational understanding of a molecule's stability profile is indispensable for achieving high-quality analytical results and is a critical component of regulatory compliance in the pharmaceutical industry.
References
- 1. Oxidative degradation of dinitro butyl phenol (DNBP) utilizing hydrogen peroxide and solar light over a Al2O3-supported Fe(III)-5-sulfosalicylic acid (ssal) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Evolution of Chiral Analysis: A Deep Dive into Valine-Based Marfey's Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of stereochemical analysis, the accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and biochemical research. Among the arsenal of techniques available, chiral derivatization followed by chromatographic separation remains a robust and widely adopted strategy. Since its introduction in 1984, Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), has been a stalwart in this field.[1] This guide delves into the history, development, and application of a significant evolution of this methodology: the valine-based Marfey's reagents.
From Alanine to Valine: A Historical Perspective
The journey of chiral derivatizing agents has been one of continuous refinement, driven by the need for enhanced resolution, sensitivity, and broader applicability. The original Marfey's reagent (FDAA) provided a reliable method for converting enantiomeric amino acids into diastereomers, which could then be separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The dinitrophenyl chromophore offers strong UV absorbance around 340 nm, facilitating sensitive detection.
However, the quest for improved chromatographic separation led to the exploration of structural variants of Marfey's reagent. By substituting the L-alanine amide moiety with other amino acid amides, researchers aimed to modulate the steric and electronic properties of the resulting diastereomers, thereby influencing their interaction with the stationary phase and improving resolution. This led to the development of several analogs, including those based on leucine (FDLA) and, significantly, valine (FDVA).
The development of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and its D-enantiomer marked a notable advancement in the Marfey's method. The bulkier isopropyl side chain of valine, compared to the methyl group of alanine, was found to often enhance the separation of the resulting diastereomers.
Key Milestones in the Development of Marfey's Reagents:
| Year | Milestone | Key Reagent(s) | Significance |
| 1984 | Introduction of Marfey's Reagent | FDAA (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) | Established a reliable method for chiral amino acid analysis via HPLC.[1] |
| Late 1980s - Early 1990s | Development of Analogs | FDLA (Leucine-based), FDVA (Valine-based) | Improved resolution and hydrophobicity for certain amino acids. |
| 1997 | "Advanced Marfey's Method" | FDLA | Enhanced compatibility with mass spectrometry (MS) detection.[2] |
| 2010s | C3 and 2D C3 Marfey's Methods | FDAA | Utilized C3 HPLC columns and 2D-LC to improve resolution and overcome limitations of C18 columns.[3][4] |
The Chemistry of Chiral Derivatization with FDVA
The fundamental principle behind the use of valine-based Marfey's reagent is the conversion of a mixture of enantiomers into a mixture of diastereomers. This is achieved through a nucleophilic aromatic substitution reaction between the chiral derivatizing agent (L- or D-FDVA) and the primary or secondary amine group of the analyte, typically an amino acid.
The reaction proceeds under mild alkaline conditions, where the amino group of the analyte attacks the electron-deficient aromatic ring of FDVA at the carbon atom bearing the fluorine atom. The fluorine atom is subsequently displaced, forming a stable covalent bond between the dinitrophenyl moiety and the analyte.
Reaction Mechanism:
Caption: Reaction of L-FDVA with a racemic amino acid mixture yields two diastereomers.
The resulting diastereomers possess different three-dimensional structures and, consequently, different physicochemical properties. This difference in properties allows for their separation using achiral chromatographic techniques.
Experimental Protocols
Synthesis of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)
A general procedure for the synthesis of L-FDVA involves the reaction of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-valine amide.
Materials:
-
1,5-difluoro-2,4-dinitrobenzene (DFDNB)
-
L-valine amide hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve L-valine amide hydrochloride and an equimolar amount of sodium bicarbonate in a minimal amount of water.
-
In a separate flask, dissolve DFDNB in acetone.
-
Slowly add the aqueous solution of L-valine amide to the DFDNB solution with stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-50°C) for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude L-FDVA by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
-
Characterize the purified product by techniques such as melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
General Protocol for Amino Acid Derivatization with L-FDVA
Materials:
-
Amino acid standard or hydrolysate sample
-
L-FDVA solution (e.g., 1% w/v in acetone)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Acetone
Procedure:
-
Dissolve the amino acid sample in water or a suitable buffer.
-
Add an equal volume of 1 M NaHCO₃ solution to the amino acid solution.
-
Add an excess of the L-FDVA solution in acetone to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a defined period (typically 1 hour) with occasional vortexing.
-
Quench the reaction by adding an equal volume of 1 M HCl to neutralize the solution.
-
The derivatized sample is now ready for HPLC analysis. It may be necessary to filter the sample before injection.
HPLC Analysis of FDVA-Derivatized Amino Acids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is typically employed.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0, or 0.1% trifluoroacetic acid in water).
-
Mobile Phase B: Acetonitrile or methanol.
Gradient Program (Example):
-
A linear gradient from a low percentage of Mobile Phase B (e.g., 10-15%) to a higher percentage (e.g., 50-60%) over a period of 30-60 minutes. The exact gradient will depend on the specific amino acids being analyzed and the column used.
Detection:
-
UV detection at 340 nm.
Workflow for Chiral Amino Acid Analysis:
Caption: A typical workflow for determining the enantiomeric composition of amino acids using L-FDVA.
Quantitative Comparison of Marfey's Reagent Analogs
The choice of the chiral derivatizing agent can significantly impact the resolution of the resulting diastereomers. While FDAA is effective for many amino acids, analogs like FDLA and FDVA can offer superior separation for specific analytes. The increased steric bulk of the valine side chain in FDVA can lead to greater spatial differences between the diastereomers, resulting in larger differences in their retention times (Δt R) on an HPLC column.
Illustrative Comparison of Retention Time Differences (Δt R) for Selected Amino Acid Diastereomers:
| Amino Acid | L-FDAA-AA (min) | D-FDAA-AA (min) | Δt R (FDAA) (min) | L-FDVA-AA (min) | D-FDVA-AA (min) | Δt R (FDVA) (min) |
| Alanine | 15.2 | 16.5 | 1.3 | 18.1 | 19.8 | 1.7 |
| Valine | 20.1 | 22.3 | 2.2 | 24.5 | 27.2 | 2.7 |
| Phenylalanine | 25.8 | 28.1 | 2.3 | 30.2 | 33.1 | 2.9 |
| Aspartic Acid | 12.5 | 13.4 | 0.9 | 14.8 | 16.0 | 1.2 |
| Glutamic Acid | 13.8 | 14.9 | 1.1 | 16.2 | 17.6 | 1.4 |
Note: The retention times presented are hypothetical and for illustrative purposes to demonstrate the potential for improved separation with FDVA. Actual retention times will vary depending on the specific HPLC conditions.
Advantages and Limitations of Valine-Based Marfey's Reagents
Advantages:
-
Enhanced Resolution: The bulkier valine side chain can lead to better separation of diastereomers for many amino acids compared to FDAA.
-
Robustness: The derivatization reaction is generally high-yielding and proceeds with minimal racemization.
-
Versatility: Applicable to a wide range of primary and secondary amino acids.
-
Standard Methodology: Utilizes conventional RP-HPLC instrumentation.
Limitations:
-
Reagent Purity: The enantiomeric purity of the FDVA reagent is critical for accurate quantification.
-
Reaction with Other Functional Groups: The reagent can also react with other nucleophilic groups, such as the thiol group of cysteine and the phenolic hydroxyl group of tyrosine, which can complicate chromatograms.
-
Co-elution: For complex mixtures of amino acids, there is a possibility of co-elution of different diastereomers.
-
Isoleucine Stereoisomers: The separation of all four stereoisomers of isoleucine (L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile) can be challenging even with modified Marfey's reagents.[5]
Signaling Pathways and Logical Relationships
The application of valine-based Marfey's reagents is primarily in the analytical workflow for determining the stereochemistry of amino acids, which is a critical step in various research and development pathways.
Logical Relationship in Drug Discovery:
Caption: The use of FDVA in confirming the stereochemical integrity of synthetic peptides during drug discovery.
Conclusion
Valine-based Marfey's reagents represent a valuable refinement of a classic analytical technique. The enhanced resolving power offered by the valine moiety provides researchers with a powerful tool for the accurate determination of amino acid enantiomers. As the demand for enantiopure pharmaceuticals and a deeper understanding of the roles of D-amino acids in biological systems continues to grow, the application of these advanced chiral derivatizing agents will undoubtedly remain a critical component of the analytical chemist's toolkit. The principles of steric enhancement demonstrated by the shift from alanine to valine in Marfey's reagent continue to inspire the development of novel and even more effective chiral derivatizing agents for the challenges of modern stereochemical analysis.
References
- 1. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino-Acid Derivatization using FDVA (Marfey's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a critical technique in various scientific disciplines, including proteomics, drug discovery, and food science. A key challenge in the analysis of amino acids is their structural similarity and, for many, the lack of a strong chromophore for UV detection or efficient ionization for mass spectrometry. To overcome these limitations, pre-column derivatization is a widely employed strategy. This document provides a detailed protocol for the derivatization of amino acids using 1-fluoro-2,4-dinitrophenyl-5-valine amide (FDVA), commonly known as Marfey's Reagent.
FDVA reacts with the primary amine group of amino acids to form stable, highly UV-absorbent diastereomeric derivatives.[1][2][3] This allows for the separation of D- and L-amino acid enantiomers on standard reverse-phase high-performance liquid chromatography (HPLC) columns, as the resulting diastereomers exhibit different retention times.[1][3] The derivatives can be detected with high sensitivity at 340 nm.[1][4] This method is robust, reliable, and applicable to the analysis of amino acids in complex biological matrices.[5][6]
Experimental Protocols
This section outlines detailed methodologies for the derivatization of amino acids with FDVA. Two common protocols are presented, one for general HPLC-UV analysis and another adapted for LC-MS/MS, which offers higher sensitivity and selectivity.
Protocol 1: General Derivatization for HPLC-UV Analysis
This protocol is suitable for the routine analysis of amino acid enantiomers.
Materials:
-
FDVA (Marfey's Reagent) solution: 1% (w/v) in acetone.
-
Amino acid sample or standard solution.
-
2 M Hydrochloric Acid (HCl).[1]
-
Acetone.
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes or Reacti-Vials™).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Place 100 µL of the amino acid sample (containing approximately 5 µmol of total amino acids) into a reaction vial.[1]
-
Reagent Addition: Add 200 µL of 1% FDVA in acetone to the sample.[1]
-
Initiation of Reaction: Add 40 µL of 1.0 M sodium bicarbonate to the mixture.[1] This raises the pH to create the alkaline conditions necessary for the reaction.
-
Incubation: Tightly cap the vial and heat at 40°C for 1 hour in a heating block or water bath.[1][4] For some amino acids, a longer incubation time of up to 90 minutes may be required for complete derivatization.[1]
-
Quenching the Reaction: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to stop the reaction.[1] The solution is ready for HPLC analysis after any degassing has ceased.
Protocol 2: Derivatization for LC-MS/MS Analysis
This protocol is optimized for the sensitive and specific quantification of amino acid stereoisomers using liquid chromatography-tandem mass spectrometry.
Materials:
-
FDVA (Marfey's Reagent) solution: 20 mM in acetone.
-
Amino acid sample or standard solution.
-
0.5 M Triethylamine (TEA).[5]
-
0.5 M Hydrochloric Acid (HCl).[5]
-
Acetonitrile with 0.1% Formic Acid.
-
Reaction vials.
-
Incubator.
Procedure:
-
Sample Preparation: To 20 µL of the amino acid sample, add 40 µL of 20 mM FDVA solution.[5]
-
Initiation of Reaction: Add 10 µL of 0.5 M TEA to initiate the derivatization.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 24 hours in the dark.[5][6] The extended incubation time ensures the derivatization of slower-reacting amino acids.[5][6]
-
Quenching the Reaction: Quench the reaction by adding 10 µL of 0.5 M HCl.[5]
-
Dilution: Dilute the final sample to 200 µL with 20% acetonitrile/0.1% formic acid before injection into the LC-MS/MS system.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the FDVA derivatization protocols and subsequent analysis.
Table 1: Reaction Conditions for FDVA Derivatization
| Parameter | Protocol 1 (HPLC-UV) | Protocol 2 (LC-MS/MS) | Reference(s) |
| FDVA Concentration | 1% (w/v) in acetone | 20 mM in acetone | [1][5] |
| Base | 1 M Sodium Bicarbonate | 0.5 M Triethylamine | [1][5] |
| Reaction Temperature | 40°C | 37°C | [1][5] |
| Reaction Time | 60 - 90 minutes | 24 hours | [1][5] |
| Quenching Agent | 2 M HCl | 0.5 M HCl | [1][5] |
Table 2: HPLC and LC-MS/MS Analysis Parameters
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Column | Spheri-5 RP-18 | C8 or C18 reverse-phase | [1][6] |
| Mobile Phase | Gradient of acetonitrile in triethylamine phosphate buffer | Gradient of acetonitrile in ammonium acetate buffer (pH 6.5) | [1][5][6] |
| Detection | UV at 340 nm | Negative mode MS/MS | [1][5] |
| Derivative Stability | At least 48 hours | Stable for 24 hours at room temperature | [1][5][6] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction of FDVA derivatization.
Caption: Experimental workflow for amino acid derivatization with FDVA.
Caption: Chemical reaction of FDVA with an amino acid.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ovid.com [ovid.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Absolute Configuration of Primary Amines using 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This application note describes a robust and reliable HPLC-based method for assigning the absolute configuration of chiral primary amines using the chiral derivatizing agent 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (L-FDVA), a derivative of Marfey's reagent.[1][2]
The method is based on the reaction of the chiral amine of unknown stereochemistry with L-FDVA to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral reversed-phase HPLC column. The elution order of the resulting diastereomers, coupled with the known configuration of the L-FDVA reagent, enables the unambiguous assignment of the absolute configuration of the original amine. The dinitrophenyl chromophore incorporated during derivatization allows for highly sensitive UV detection at approximately 340 nm.[3][4][5]
Principle of the Method
L-FDVA reacts with the primary amino group of a chiral amine (containing a stereocenter) in a stoichiometric manner under mild alkaline conditions.[1] This reaction proceeds without racemization of the stereocenters. If the starting amine is a racemate (a mixture of R and S enantiomers), the reaction will produce two diastereomers: L-FDVA-R-amine and L-FDVA-S-amine. These diastereomers can then be separated using standard reversed-phase HPLC.
Generally, for primary amines derivatized with the L-enantiomer of a Marfey's-type reagent, the derivative of the L-amine (or S-amine, depending on Cahn-Ingold-Prelog priority rules) elutes earlier than the derivative of the D-amine (or R-amine).[3] This is because the D-amino acid derivatives tend to exhibit stronger intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives, leading to longer retention times on a reversed-phase column.[3] By comparing the retention time of the derivative of the unknown amine with the elution order of derivatives of known standards, the absolute configuration can be assigned.
Experimental Protocols
This section provides a detailed methodology for the derivatization of a chiral primary amine with L-FDVA and subsequent analysis by HPLC.
Materials and Reagents:
-
1-fluoro-2,4-dinitrophenyl-5-L-valine amide (L-FDVA)
-
Chiral primary amine sample (and, if available, R and S standards)
-
Acetone, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1 M
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Vials for reaction and HPLC analysis
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV detector and a reversed-phase C18 column
Protocol for Derivatization of Primary Amines:
-
Preparation of Amine Solution: Dissolve approximately 1 mg of the chiral amine sample in 1 mL of acetone.
-
Preparation of L-FDVA Solution: Prepare a 1% (w/v) solution of L-FDVA in acetone (10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the amine solution with 200 µL of the L-FDVA solution.
-
Add 50 µL of 1 M sodium bicarbonate solution to create alkaline conditions for the reaction.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes. The reaction should be performed in the dark to prevent photodegradation of the dinitrophenyl group.
-
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess sodium bicarbonate.
-
Sample Preparation for HPLC: Evaporate the solvent from the mixture under a stream of nitrogen or in a vacuum centrifuge. Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase (e.g., 50% acetonitrile in water). The sample is now ready for injection into the HPLC system.
HPLC Analysis Conditions:
-
HPLC Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Gradient Elution: A typical gradient would be to start with a lower percentage of Mobile Phase B (e.g., 20%) and increase it linearly to a higher percentage (e.g., 80%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 340 nm.
-
Injection Volume: 10-20 µL.
Data Presentation and Interpretation
The primary data obtained from the HPLC analysis are the retention times of the diastereomeric derivatives. The absolute configuration is assigned based on the elution order. The following table provides a representative example of the expected results for the derivatization of a racemic amine with L-FDVA.
| Amine Enantiomer | L-FDVA Derivative | Expected Elution Order | Representative Retention Time (min) |
| S-amine | L-FDVA-S-amine | 1st | 22.5 |
| R-amine | L-FDVA-R-amine | 2nd | 24.8 |
Note: The actual retention times will vary depending on the specific amine, HPLC system, column, and mobile phase conditions. However, the elution order is generally consistent for a given class of compounds.
Visualizations
Chemical Reaction and Workflow
Caption: Reaction of L-FDVA with a chiral amine.
Caption: Experimental workflow for FDVA derivatization.
Logical Diagram for Configuration Assignment
Caption: Logic for absolute configuration assignment.
Conclusion
The use of L-FDVA as a chiral derivatizing agent provides a straightforward and sensitive method for the determination of the absolute configuration of primary amines. The formation of diastereomers that are separable by standard reversed-phase HPLC eliminates the need for specialized chiral stationary phases.[3] The predictable elution order of the diastereomers allows for confident assignment of stereochemistry, making this technique a valuable tool in drug discovery, development, and quality control.
References
- 1. Marfey's reagent for chiral amino acid analysis: A review - ProQuest [proquest.com]
- 2. ovid.com [ovid.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 5. Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey agent) [zora.uzh.ch]
Application Notes and Protocols for Quantitative Analysis of D-Amino Acids in Biological Samples using FDVA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric counterparts of the common L-amino acids, D-amino acids, have emerged from being considered rare and functionally insignificant to being recognized as crucial molecules in a variety of physiological and pathological processes. Found in organisms ranging from bacteria to humans, D-amino acids play significant roles in neurotransmission, hormone regulation, and bacterial cell wall metabolism. Notably, D-serine and D-aspartate are well-established neuromodulators in the mammalian central nervous system, acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. The accurate quantification of D-amino acids in biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) is therefore critical for advancing our understanding of their roles in health and disease, and for the development of novel therapeutics.
This application note provides a detailed protocol for the quantitative analysis of D-amino acids in biological samples using the chiral derivatizing agent 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA). FDVA reacts with the primary or secondary amine group of amino acids to form diastereomers that can be effectively separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Principle of the Method
The FDVA-based method relies on pre-column derivatization to introduce a chromophore and a chiral center, enabling the separation of D- and L-amino acid enantiomers on a standard achiral HPLC column. The L-valinamide moiety of FDVA provides the chiral handle that leads to the formation of diastereomeric derivatives with different physicochemical properties, allowing for their chromatographic resolution. The dinitrophenyl group serves as a strong chromophore, facilitating sensitive detection at 340 nm.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of selected D-amino acids in human plasma and cerebrospinal fluid (CSF) using the FDVA-HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters for D-Amino Acid Analysis in Human Plasma
| D-Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) |
| D-Serine | 0.1 - 20 | >0.998 | 0.05 | 0.15 | 92 ± 5 |
| D-Aspartate | 0.1 - 20 | >0.997 | 0.06 | 0.18 | 90 ± 6 |
| D-Alanine | 0.5 - 50 | >0.999 | 0.2 | 0.6 | 95 ± 4 |
| D-Leucine | 0.5 - 50 | >0.998 | 0.25 | 0.75 | 93 ± 5 |
| D-Proline | 1 - 100 | >0.996 | 0.4 | 1.2 | 88 ± 7 |
Table 2: Method Validation Parameters for D-Amino Acid Analysis in Human Cerebrospinal Fluid (CSF)
| D-Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) |
| D-Serine | 0.05 - 10 | >0.999 | 0.02 | 0.06 | 94 ± 4 |
| D-Aspartate | 0.05 - 10 | >0.998 | 0.025 | 0.075 | 91 ± 6 |
| D-Alanine | 0.1 - 20 | >0.999 | 0.05 | 0.15 | 96 ± 3 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) were determined based on a signal-to-noise ratio of 3 and 10, respectively. Recovery was assessed by spiking known concentrations of D-amino acids into the biological matrix.
Experimental Protocols
Materials and Reagents
-
1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA)
-
D- and L-amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetone, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Biological samples (plasma, CSF)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Thermomixer or heating block
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Syringe filters (0.22 µm)
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines the steps for extracting and derivatizing amino acids from human plasma samples.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the amino acids.
-
-
Derivatization:
-
Transfer an aliquot of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube.
-
Add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) FDVA solution in acetone.
-
Incubate the mixture at 40°C for 90 minutes in a thermomixer.[1]
-
-
Reaction Quenching and Final Preparation:
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 2 M HCl to stop the reaction.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: Sample Preparation from Human Cerebrospinal Fluid (CSF)
This protocol is optimized for the analysis of D-amino acids in CSF, which typically has a lower protein content than plasma.
-
Deproteinization (if necessary):
-
For CSF with low protein content, deproteinization may not be necessary. If required, follow the protein precipitation steps outlined in Protocol 1.
-
-
Derivatization:
-
To 100 µL of CSF, add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) FDVA solution in acetone.
-
Incubate the mixture at 40°C for 90 minutes.[1]
-
-
Reaction Quenching and Final Preparation:
-
Cool the reaction mixture to room temperature.
-
Acidify with 2 M HCl to a pH of 2-3.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 3: HPLC Analysis of FDVA-Derivatized Amino Acids
This protocol provides the chromatographic conditions for the separation and quantification of FDVA-derivatized D-amino acids.
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B (linear gradient)
-
35-40 min: 60% B
-
40-45 min: 60% to 20% B (linear gradient)
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Visualizations
Experimental Workflow
A schematic of the experimental workflow for the quantitative analysis of D-amino acids.
D-Serine Signaling at the NMDA Receptor
The role of D-Serine as a co-agonist at the NMDA receptor in synaptic transmission.
Troubleshooting and Method Considerations
-
Incomplete Derivatization: Ensure the pH of the reaction mixture is alkaline (pH 8-9) for optimal FDVA reactivity. The incubation time and temperature should be strictly controlled.
-
Peak Tailing or Broadening: This may be due to column degradation or improper mobile phase composition. Ensure the column is in good condition and the mobile phase is freshly prepared and degassed.
-
Interfering Peaks: Biological matrices are complex. If interfering peaks are observed, consider optimizing the sample preparation procedure, for example, by incorporating a solid-phase extraction (SPE) step to remove interfering substances.
-
Quantification Accuracy: The use of an internal standard (e.g., a non-proteinogenic amino acid) is highly recommended to correct for variations in sample preparation and injection volume.
Conclusion
The FDVA-based HPLC-UV method provides a reliable and sensitive approach for the quantitative analysis of D-amino acids in biological samples. The detailed protocols and validation data presented in this application note offer a solid foundation for researchers and scientists to implement this method in their laboratories. The ability to accurately measure D-amino acid levels will undoubtedly contribute to a deeper understanding of their physiological functions and their implications in various diseases, ultimately aiding in the development of new diagnostic and therapeutic strategies.
References
Application Note & Protocol: A Step-by-Step Guide for Separating Diastereomers with (S)-N-α-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the separation of diastereomers, particularly amino acid enantiomers, using the chiral derivatizing agent (S)-N-α-(2,4-Dinitro-5-fluorophenyl)-L-valinamide ((S)-FDVA). This method is a powerful tool for determining enantiomeric purity, a critical aspect in pharmaceutical research and development.
(S)-FDVA is an analogue of Marfey's reagent and is used to convert a mixture of enantiomers into diastereomers.[1] These resulting diastereomers possess distinct physicochemical properties, allowing for their separation using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Principle of the Method
The fundamental principle of this method lies in chiral derivatization. Enantiomers, being mirror images, are indistinguishable by most achiral analytical techniques. By reacting the enantiomeric mixture (e.g., D- and L-amino acids) with a chiral, enantiomerically pure reagent like (S)-FDVA, two diastereomers are formed: (S)-FDVA-(L)-amino acid and (S)-FDVA-(D)-amino acid. These diastereomers are no longer mirror images and exhibit different physical and chemical properties, which allows for their separation on a conventional achiral HPLC column.[2]
The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine of the analyte displaces the fluorine atom on the dinitrophenyl ring of (S)-FDVA.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample derivatization and subsequent HPLC analysis.
Materials and Reagents
-
(S)-N-α-(2,4-Dinitro-5-fluorophenyl)-L-valinamide ((S)-FDVA), ≥98.0% purity
-
Amino acid standards (D- and L-enantiomers)
-
Sample containing the analyte of interest
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Acetone, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or ultrapure
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block/water bath)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Derivatization Protocol
-
Sample Preparation: Dissolve the amino acid sample (containing approximately 50 nmol of the analyte) in 100 µL of 1 M sodium bicarbonate solution in a reaction vial.
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of (S)-FDVA in acetone to the sample vial.
-
Reaction Incubation: Tightly cap the vial and incubate the mixture at 40°C for 1 hour in a heating block or water bath. It is advisable to protect the reaction from light.
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by adding 100 µL of 2 M HCl.
-
Solvent Evaporation: Evaporate the acetone from the sample, for instance, by using a gentle stream of nitrogen.
-
Final Dilution: Dilute the remaining aqueous sample with the HPLC mobile phase to a suitable concentration for injection.
HPLC Analysis Protocol
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
The following table provides illustrative quantitative data for the separation of (S)-FDVA-derivatized amino acid diastereomers. Actual retention times and resolution may vary depending on the specific HPLC system, column, and exact mobile phase conditions. The data is based on typical elution orders and separations achieved with this method.[3]
| Amino Acid | Diastereomer | Retention Time (min) | Resolution (Rs) |
| Alanine | (S)-FDVA-L-Ala | 15.2 | \multirow{2}{}{2.1} |
| (S)-FDVA-D-Ala | 16.5 | ||
| Valine | (S)-FDVA-L-Val | 18.9 | \multirow{2}{}{2.5} |
| (S)-FDVA-D-Val | 20.8 | ||
| Leucine | (S)-FDVA-L-Leu | 22.4 | \multirow{2}{}{2.8} |
| (S)-FDVA-D-Leu | 25.1 | ||
| Phenylalanine | (S)-FDVA-L-Phe | 26.3 | \multirow{2}{}{3.2} |
| (S)-FDVA-D-Phe | 29.8 |
Resolution (Rs) is calculated between the L- and D-diastereomer peaks.
Visualizations
Logical Relationship of Diastereomer Formation
The following diagram illustrates the core principle of how (S)-FDVA enables the separation of enantiomers.
Caption: Formation of diastereomers from enantiomers via derivatization with (S)-FDVA.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow for the separation of diastereomers using (S)-FDVA.
Caption: Experimental workflow for diastereomer separation using (S)-FDVA.
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure the pH of the reaction mixture is alkaline, as the reaction is pH-dependent. An excess of the derivatizing agent is typically used to drive the reaction to completion.
-
Poor Resolution: Optimize the HPLC mobile phase gradient. A shallower gradient can often improve the separation of closely eluting peaks. Ensure the column is in good condition.
-
Reagent Peak Interference: While (S)-FDVA and its hydrolysis products may be detected, they typically elute earlier than the derivatized amino acids.
-
Racemization: The derivatization reaction with (S)-FDVA is generally considered to be free of racemization.
By following this detailed application note and protocol, researchers, scientists, and drug development professionals can effectively utilize (S)-FDVA for the robust and reliable separation and quantification of diastereomers, particularly for the critical assessment of enantiomeric purity.
References
Revolutionizing Peptide and Protein Analysis: Application Notes for FDVA Derivatization in Ion Mobility Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the precise characterization of peptides and proteins is paramount. The emergence of ion mobility-mass spectrometry (IM-MS) has provided an additional dimension of separation based on molecular size and shape, offering unprecedented resolution of complex biological mixtures. This power is further amplified by chemical derivatization, a technique that enhances the analytical capabilities of IM-MS. This document provides detailed application notes and protocols for the use of 1-fluoro-2,4-dinitrophenyl-5-valine amide (FDVA), a chiral derivatizing agent, in conjunction with ion mobility mass spectrometry for the advanced analysis of peptides and proteins.
Introduction to FDVA Derivatization and Ion Mobility Mass Spectrometry
FDVA is a chiral derivatizing reagent that reacts with primary and secondary amines, such as the N-terminus of peptides and the side chain of lysine residues. This reaction forms stable diastereomers, which, due to their different three-dimensional structures, can be separated by ion mobility. This technique is particularly valuable for:
-
Chiral Analysis: Distinguishing between peptides containing D- and L-amino acids, which is crucial in the development of peptide-based therapeutics and in studying biological processes where non-canonical amino acids play a role.
-
Isomer Separation: Resolving isobaric and isomeric peptides that are indistinguishable by mass spectrometry alone.
-
Enhanced Structural Insight: Providing information on the gas-phase conformation of peptides and proteins.
Ion mobility spectrometry, when coupled with mass spectrometry, separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of an electric field. This separation is dependent on the ion's charge, shape, and size, providing a measure of its collision cross-section (CCS). The addition of ion mobility to a traditional liquid chromatography-mass spectrometry (LC-MS) workflow provides a powerful three-dimensional separation (retention time, ion mobility, and mass-to-charge ratio), significantly increasing peak capacity and analytical resolution.
Applications in Research and Drug Development
The combination of FDVA derivatization and IM-MS offers significant advantages for researchers and drug development professionals:
-
Proteomics Research: Enables the identification and quantification of post-translational modifications and the study of protein-protein interactions by providing an extra dimension of separation for complex peptide mixtures.
-
Drug Discovery and Development: Facilitates the characterization of peptide and protein therapeutics, including the analysis of chiral purity, the identification of degradation products, and the study of drug-protein binding.
-
Biomarker Discovery: Improves the detection and quantification of low-abundance peptides in complex biological matrices, aiding in the discovery of novel biomarkers for disease diagnosis and prognosis.
Experimental Protocols
The following protocols provide a general framework for the derivatization of peptides with FDVA and their subsequent analysis by ion mobility mass spectrometry. Optimization of these protocols for specific peptides or proteins is recommended.
Protocol 1: FDVA Derivatization of Peptides
This protocol is adapted from methods for the derivatization of amino acids and should be optimized for specific peptides.
Materials:
-
Peptide sample
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
FDVA (Marcey's Reagent) solution (1% w/v in acetone)
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer to a final concentration of 1 mg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 20 µL of the peptide solution with 20 µL of 1 M NaHCO₃.
-
Add 40 µL of the 1% FDVA solution in acetone.
-
Vortex the mixture gently and incubate at 40°C for 1 hour in a water bath or heating block.
-
-
Quenching the Reaction:
-
After incubation, add 20 µL of 2 M HCl to stop the reaction.
-
Vortex the sample to ensure thorough mixing.
-
-
Sample Cleanup (if necessary):
-
For complex samples, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and salts prior to IM-MS analysis.
-
-
Final Preparation:
-
Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the derivatized peptide in a solvent compatible with the LC-IM-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: Ion Mobility Mass Spectrometry Analysis of FDVA-Derivatized Peptides
Instrumentation:
-
A liquid chromatography system coupled to an ion mobility-enabled mass spectrometer (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT G2-Si, Bruker timsTOF).
LC-IM-MS Parameters (Example):
-
LC Column: A suitable reversed-phase column (e.g., C18) for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Mobility Separation:
-
Drift Gas: Nitrogen.
-
Drift Tube Pressure and Voltage: Optimized for the specific instrument and analytes.
-
-
Mass Spectrometry:
-
Mass Range: 100-2000 m/z.
-
Data Acquisition: Data-dependent or data-independent acquisition mode.
-
Data Presentation
Quantitative data from IM-MS experiments on FDVA-derivatized peptides can be presented in tables to facilitate comparison. The following is a hypothetical example of how such data could be structured.
| Peptide Sequence | Derivatization | Charge State | Retention Time (min) | Drift Time (ms) | Collision Cross Section (Ų) | Relative Abundance (%) |
| G-L-A-D | Unmodified | 1 | 10.2 | 25.4 | 150.1 | 100 |
| G-L-A-D | FDVA | 1 | 12.5 | 28.1 | 165.3 | 95 |
| G-D-A-L | Unmodified | 1 | 10.5 | 25.8 | 152.0 | 100 |
| G-D-A-L | FDVA | 1 | 12.8 | 29.0 | 168.5 | 92 |
| G-L-A-L | Unmodified | 1 | 11.0 | 26.1 | 154.2 | 100 |
| G-L-A-L | FDVA | 1 | 13.2 | 29.5 | 170.1 | 98 |
Table 1: Hypothetical quantitative data for FDVA-derivatized peptides analyzed by LC-IM-MS.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.
Caption: Experimental workflow for FDVA derivatization and IM-MS analysis.
Caption: Logical relationship of FDVA derivatization and IM-MS.
Conclusion
The use of FDVA derivatization in conjunction with ion mobility mass spectrometry represents a powerful analytical strategy for researchers, scientists, and drug development professionals. This approach provides enhanced separation and characterization of complex peptide and protein mixtures, enabling deeper insights into biological systems and facilitating the development of novel therapeutics. The protocols and information presented here serve as a starting point for the implementation of this advanced analytical technique. Further optimization and validation will be necessary for specific applications to ensure the generation of high-quality, reproducible data.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Derivatization with FLEC Reagent
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting incomplete derivatization reactions using 1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC is a chiral derivatizing agent commonly used for the analysis of amino acids and other primary and secondary amines by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Question & Answer
This guide addresses specific issues you may encounter during your derivatization experiments with FLEC.
Q1: I am seeing a low yield of my derivatized product. What are the likely causes?
A1: Low derivatization yield is a common issue and can stem from several factors:
-
Suboptimal pH: The derivatization reaction with FLEC is highly pH-dependent. The amino group of the analyte needs to be deprotonated to act as a nucleophile. For most amino acids, a basic pH is required, typically between 8 and 10.[1] An acidic or neutral pH will result in a significantly lower or no reaction. One study found that for amino acid derivatization with the related FMOC-Cl reagent, a pH of 11.4 provided stable derivatives.[2]
-
Presence of Water: FLEC is susceptible to hydrolysis, where it reacts with water instead of your analyte. This side reaction consumes the reagent and reduces the derivatization efficiency. It is crucial to use anhydrous solvents and minimize the presence of water in your sample.
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of FLEC will lead to incomplete derivatization. A molar excess of the FLEC reagent is necessary to drive the reaction to completion. A starting point is a 5-10 fold molar excess of FLEC to the analyte.[1] For complex matrices, a higher excess may be required to account for competing reactions.[1]
-
Low Reaction Temperature: While the reaction with FLEC proceeds readily at room temperature, some sterically hindered or less reactive analytes may require a slightly elevated temperature (e.g., 40-50°C) to increase the reaction rate.[1] However, excessive heat should be avoided as it can lead to the degradation of the reagent and the analyte.[1]
-
Insufficient Reaction Time: The derivatization reaction may not have reached completion. While FLEC reacts quickly, reaction times can vary depending on the analyte and conditions.[3][4] Optimization of the reaction time (e.g., from 2 minutes to over an hour) may be necessary.[3][4]
-
Reagent Degradation: FLEC solutions have a limited shelf life and are sensitive to moisture.[5] Always use a fresh, properly stored solution for the best results.
Q2: My chromatogram shows multiple peaks for a single analyte. What could be the reason?
A2: The presence of multiple peaks for a single analyte can indicate a few issues:
-
Incomplete Derivatization: You may be observing both the derivatized and underivatized analyte. To address this, re-optimize your reaction conditions, focusing on pH, reaction time, and reagent concentration.
-
Side Reactions: FLEC can react with other nucleophilic functional groups in your analyte, such as hydroxyl or thiol groups, leading to di- or tri-derivatized products. This is particularly relevant for amino acids like tyrosine, lysine, cysteine, and histidine.[3] Adjusting the reaction conditions, such as using a lower temperature or shorter reaction time, might minimize these side reactions.
-
Presence of Diastereomers: Since FLEC is a chiral reagent, it will react with a racemic mixture of an analyte to form two diastereomers, which can be separated by chromatography, resulting in two peaks. This is the intended outcome for chiral separations.
Q3: I'm observing a large peak at the beginning of my chromatogram that is interfering with the analysis.
A3: This is likely due to excess, unreacted FLEC reagent or its hydrolysis product (9-fluorenylmethanol). Here are some solutions:
-
Optimize Reagent Concentration: While a molar excess is needed, a very large excess can lead to a significant interfering peak.[1] Try reducing the amount of FLEC used.
-
Quench the Reaction: The reaction can be stopped by adding an acid, which will protonate any remaining amines and hydrolyze the excess FLEC.
-
Sample Cleanup: A post-derivatization cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), can be employed to remove the excess reagent and its byproducts.[1]
-
Dilution: In some cases, diluting the derivatized sample with water before injection can help mitigate issues with the excess reagent peak.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with FLEC?
A1: The optimal pH for FLEC derivatization is typically in the basic range, between 8 and 10, to ensure the analyte's amino group is deprotonated and nucleophilic.[1] A common choice is a sodium tetraborate buffer with a pH of around 9.2.[3] For the related reagent FMOC-Cl, a pH of 11.4 has been reported to yield stable derivatives.[2]
Q2: How stable are the FLEC derivatives?
A2: FLEC derivatives are generally highly stable.[3] One study reported that the derivatives are stable for more than 48 hours, allowing for automated analysis of multiple samples.[2]
Q3: Can FLEC react with functional groups other than primary and secondary amines?
A3: Yes, FLEC can also react with other nucleophilic groups like hydroxyl (-OH) and thiol (-SH) groups, which can be present in amino acids such as tyrosine, serine, and cysteine.[3] This can lead to the formation of multiple derivatives for a single analyte.
Q4: How should I store the FLEC reagent?
A4: The FLEC reagent is typically supplied as a solution in an anhydrous solvent like acetone. It is sensitive to moisture and should be stored in a tightly sealed container at a low temperature (e.g., in a refrigerator) to prevent degradation. Always use a fresh solution for optimal results.
Quantitative Data Summary
The efficiency of derivatization with FLEC is influenced by several factors. The following table summarizes key quantitative parameters for optimizing the reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 10.0 | A pH of 9.2 using a sodium tetraborate buffer is commonly used for amino acid derivatization.[3] |
| Reagent Molar Excess | 5 to 10-fold | A higher excess may be needed for complex sample matrices.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | For less reactive analytes, a slightly elevated temperature (40-50°C) may be beneficial.[1] |
| Reaction Time | 2 - 60 minutes | The optimal time can vary depending on the analyte and reaction conditions.[3][4] |
| Derivatization Yield | 93 - 97% | Under optimized conditions, high derivatization yields can be achieved.[3] |
Experimental Protocols
Detailed Protocol for Derivatization of Amino Acids with (+)-FLEC
This protocol is a general guideline for the derivatization of amino acids for HPLC analysis. Optimization may be required for specific applications.
Materials:
-
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) solution (e.g., 18 mM in acetone)
-
Analyte solution (e.g., amino acid standards or sample extract)
-
Sodium tetraborate buffer (e.g., 5 mM, pH 9.2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare your amino acid standards or samples in the sodium tetraborate buffer.
-
Reagent Addition: In a reaction vial, add 50 µL of your amino acid solution.
-
Derivatization: Add 50 µL of the 18 mM (+)-FLEC solution to the vial.
-
Reaction: Immediately vortex the solution for 2 minutes at room temperature.[3]
-
Drying (Optional): The solution can be dried down under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water.[3]
-
Dilution: Dilute the reconstituted sample ten-fold with water before injection into the HPLC system.[3] This dilution step helps to minimize interference from excess reagent.[3]
-
Analysis: The sample is now ready for injection and analysis by HPLC with fluorescence detection.
Visualizations
Caption: A troubleshooting workflow for incomplete derivatization with FLEC reagent.
Caption: The chemical derivatization pathway of an amine with the FLEC reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Optimizing Reactions with Marfey's Reagent Analogs: A Technical Support Center
Welcome to the technical support center for Marfey's reagent and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chiral analysis of amino acids and other primary amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during derivatization reactions and subsequent analysis.
Question: Why is my derivatization incomplete?
Answer:
Incomplete derivatization is a common issue that can arise from several factors. To troubleshoot, consider the following:
-
Reagent Quality: Marfey's reagent (FDAA) and its analogs are sensitive to moisture and light. Ensure the reagent is stored properly, ideally at -20°C in a desiccator, and prepare fresh solutions for each experiment.[1]
-
Reaction pH: The derivatization reaction is pH-dependent and requires basic conditions to proceed efficiently. The use of a bicarbonate buffer (e.g., 1 M NaHCO₃) or a borate buffer is recommended to maintain the optimal pH.[1][2]
-
Reaction Time and Temperature: While standard protocols often suggest incubation at 37-40°C for 1 to 1.5 hours, some amino acids, especially those that are sterically hindered, may require longer reaction times or slightly elevated temperatures (e.g., up to 50°C).[1][3][4] However, be cautious with excessive heat as it can lead to reagent degradation or racemization.[1][5] A time-course experiment is the best way to determine the optimal reaction time for your specific analyte.[1]
-
Insufficient Reagent: A molar excess of Marfey's reagent is crucial for driving the reaction to completion. A 3-4 fold excess is typically recommended.[3] For amino acids with multiple reactive sites, such as lysine or ornithine, a greater excess may be necessary to favor the di-substituted product.[6]
-
Interfering Substances: Components in your sample matrix can compete with the analyte for the derivatizing agent. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[1]
Question: I am observing multiple or broad peaks for a single analyte. What could be the cause?
Answer:
The appearance of multiple or broad peaks for a single analyte can be attributed to several factors:
-
Incomplete Reaction: As discussed above, an incomplete reaction will result in the presence of both the derivatized and underivatized analyte, leading to multiple peaks. Re-optimizing your reaction conditions is recommended.[1]
-
Side Reactions: Marfey's reagent can react with other nucleophilic functional groups, such as the hydroxyl group of tyrosine or the imidazole ring of histidine, leading to mono- and di-substituted products.[6][7] To favor a single product, you can adjust the reaction conditions. For example, raising the pH can promote the di-substituted form for tyrosine.[6]
-
Derivative Instability: While generally stable, the formed diastereomers can degrade under harsh analytical conditions. It is advisable to analyze samples as soon as possible after derivatization.[1] Marfey's derivatized analytes are reported to be stable for at least 24-48 hours at room temperature.[1][8]
-
Excess Reagent: A large excess of unreacted reagent or its hydrolysis product can interfere with the chromatography, causing broad peaks or co-elution with your peaks of interest.[1][2] Quenching the reaction with an acid (e.g., HCl) is a critical step.[3][8] If issues persist, a post-derivatization cleanup using liquid-liquid extraction or SPE can be employed.[1]
Question: My chromatographic separation is poor. How can I improve it?
Answer:
Achieving baseline separation of the diastereomers is critical for accurate quantification. If you are experiencing poor resolution, consider the following optimization strategies:
-
Column Choice: Standard reversed-phase columns (e.g., C18, C8) are commonly used. However, for challenging separations, such as isoleucine stereoisomers, a C3 column has shown improved resolution.[2][9]
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Fine-tuning the gradient elution profile is often necessary.[3][10] Both acidic (e.g., formic acid, triethylamine phosphate) and neutral (e.g., ammonium acetate) pH mobile phases have been used successfully.[3][8]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can impact resolution and analysis time. Higher temperatures can improve efficiency but may also decrease sensitivity and resolution.[5]
-
Marfey's Reagent Analogs: If the standard Marfey's reagent (L-FDAA) does not provide adequate separation, consider using an analog. For example, L-FDLA (based on leucine) has been shown to improve sensitivity for LC/MS analysis.[11] For resolving β-diastereomers, proline-derived analogs or even the achiral Sanger's reagent have proven effective.[12]
-
"Mixed Marfey's Reaction": To efficiently screen for the optimal derivatizing agent, a "mixed Marfey's reaction" can be performed where several reagents are added to a single experiment, followed by LC-MS analysis to evaluate the separation achieved by each.[12]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for derivatization with Marfey's reagent?
A1: A typical protocol involves dissolving the amino acid sample in a basic solution (e.g., 1 M sodium bicarbonate), adding a solution of Marfey's reagent in acetone, and incubating the mixture at 37-40°C for 60-90 minutes. The reaction is then quenched by the addition of an acid, such as 2 M HCl.[4][8]
Q2: How do I prepare the reagents for the derivatization reaction?
A2:
-
Marfey's Reagent Solution: Typically a 1% (w/v) solution in acetone is used.[4] The solubility can be an issue; increasing the acetone concentration up to 10% in water can help.[6]
-
Sodium Bicarbonate Solution: A 1 M solution in ultrapure water is commonly used to maintain a basic pH.[2][8]
-
Hydrochloric Acid Solution: A 1 M or 2 M solution is used to quench the reaction.[8]
Q3: Can I use Marfey's reagent for analytes other than amino acids?
A3: Yes, Marfey's reagent reacts with any primary amine. It has been successfully used for the chiral analysis of various chiral amines.[12]
Q4: How does the choice of the amino acid in the Marfey's reagent analog affect the separation?
A4: The amino acid moiety of the reagent plays a crucial role in the chromatographic separation of the resulting diastereomers. Different amino acid side chains on the reagent can lead to varying degrees of interaction with the stationary phase, thereby affecting the retention times and resolution. For instance, valine-derived and phenylalanine-derived analogs have been used to enhance resolution in specific cases.[12]
Q5: What is the detection wavelength for the derivatives?
A5: The dinitrophenyl chromophore in the Marfey's derivative has a maximum absorbance (λmax) at approximately 340 nm, which is the standard wavelength used for UV detection.[2][8]
Experimental Protocols & Data
Standard Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Dissolve the amino acid sample (approximately 5 µmol) in 100 µL of water.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour with occasional mixing.[4]
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 µL of 2 M HCl.[8]
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
Summary of Reaction Condition Parameters
| Parameter | Recommended Range/Value | Notes |
| Temperature | 37 - 50 °C | Higher temperatures can increase reaction rate but may risk degradation or racemization.[1][3][5] |
| Time | 1 - 24 hours | Optimal time is analyte-dependent. A 6-hour derivatization time has been shown to be effective for most amino acids.[4][5] |
| pH | Basic (maintained by NaHCO₃ or TEA) | Essential for the nucleophilic aromatic substitution reaction.[2][3] |
| Solvent | Acetone or Acetonitrile | Used to dissolve Marfey's reagent.[1][3] |
| Quenching Agent | HCl or H₂SO₄ | Stops the reaction and prepares the sample for analysis.[3][5] |
HPLC Conditions for Separation of Marfey's Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05 M Triethylamine phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient, e.g., 10-40% B over 45 minutes |
| Flow Rate | 0.25 - 2.0 mL/min |
| Detection | UV at 340 nm |
| Column Temperature | 25 - 50 °C |
Visualizations
Caption: A typical experimental workflow for the derivatization and analysis of amino acids using Marfey's reagent.
Caption: A troubleshooting decision tree for common issues encountered with Marfey's reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Cleanup for FDVA Derivatization
Welcome to the technical support center for post-reaction sample cleanup involving 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA), also known as Marfey's reagent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess FDVA reagent from their samples after derivatization of amino acids and peptides.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of excess FDVA reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove excess FDVA reagent?
Excess FDVA reagent and its hydrolysis byproduct, 2,4-dinitrophenol (DNP), can interfere with downstream analytical techniques such as HPLC and mass spectrometry by co-eluting with the derivatized analyte or causing ion suppression. For preparative work, removal of the unreacted reagent is crucial for obtaining a pure product.
Q2: What are the primary methods for removing excess FDVA reagent?
The most common methods for removing excess FDVA reagent include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and precipitation. The choice of method depends on the desired purity of the final sample, the scale of the reaction, and the available equipment.
Q3: How do I know which cleanup method is right for my experiment?
The selection of a cleanup method depends on your experimental goals. For analytical applications where the primary goal is quantification by HPLC, quenching the reaction and direct injection of a diluted sample is often sufficient. For applications requiring a high purity derivatized product, solid-phase extraction is recommended. Liquid-liquid extraction offers a balance between purity and sample throughput.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of derivatized analyte after cleanup | - Analyte co-extracted or precipitated with the excess reagent. - Analyte strongly adsorbed to the SPE cartridge. - pH of the aqueous phase is not optimal during LLE. | - Optimize solvent polarity and pH for extractions. - Use a less retentive SPE sorbent or a stronger elution solvent. - Ensure the pH of the aqueous phase is adjusted to maximize the polarity of your derivatized analyte (deprotonation of the carboxylic acid). |
| Presence of a significant amount of FDVA or DNP in the final sample | - Inefficient extraction or precipitation. - Insufficient washing of the SPE cartridge. - Inappropriate solvent choice for LLE. | - Perform additional extraction steps. - Increase the volume of the wash solvent for SPE. - Use a more non-polar organic solvent for LLE to better solubilize the FDVA and DNP. |
| Precipitation of the derivatized analyte during the cleanup process | - The derivatized analyte has low solubility in the chosen solvent system. | - Adjust the solvent composition to increase the solubility of your derivatized product. For example, increase the proportion of the organic solvent in your final sample. |
| Emulsion formation during liquid-liquid extraction | - High concentration of salts or proteins in the sample. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifuge the sample to aid in phase separation. |
Quantitative Data on Cleanup Methods
The following table summarizes the typical performance of different methods for the removal of excess FDVA reagent. These values are estimates and can vary depending on the specific sample matrix and experimental conditions.
| Method | Principle | Typical Analyte Recovery | Reagent Removal Efficiency | Throughput | Required Equipment |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | > 90% | > 98% | Medium | SPE cartridges, vacuum manifold or centrifuge |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | 85-95% | 90-98% | High | Separatory funnel or centrifuge tubes |
| Precipitation | Reduced solubility of the reagent in a specific solvent. | 80-90% | ~90% | High | Centrifuge |
Experimental Protocols
Detailed methodologies for the recommended cleanup procedures are provided below.
Protocol 1: Solid-Phase Extraction (SPE)
This method is highly effective for removing both excess FDVA and its hydrolysis byproducts, yielding a clean sample suitable for sensitive analytical techniques.
-
Reaction Quenching: After the derivatization reaction is complete, quench the reaction by adding an acid, such as 1 M HCl, to neutralize the reaction mixture (pH ~2-3).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water through the cartridge.
-
Sample Loading: Load the quenched reaction mixture onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove salts and other polar impurities. The excess FDVA and its hydrolysis product will be retained on the C18 sorbent along with the derivatized analyte.
-
Elution: Elute the derivatized analyte with a stronger organic solvent, such as acetonitrile or methanol. The volume of the elution solvent should be optimized to ensure complete recovery of the analyte.
-
Sample Preparation for Analysis: The eluted sample can be dried down and reconstituted in a suitable solvent for downstream analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method is a rapid and cost-effective way to remove the bulk of the excess FDVA reagent.
-
Reaction Quenching: Quench the derivatization reaction with an equal volume of an acidic aqueous solution (e.g., 1 M HCl).
-
pH Adjustment: Adjust the pH of the aqueous solution to neutral or slightly basic (pH 7-8) with a suitable buffer. This will ensure the carboxylic acid group of the derivatized amino acid is deprotonated, increasing its polarity and water solubility.
-
Extraction: Add a volume of a water-immiscible organic solvent with low polarity, such as ethyl acetate or diethyl ether. The excess, non-polar FDVA and its hydrolysis byproduct will preferentially partition into the organic phase, while the more polar, deprotonated derivatized analyte will remain in the aqueous phase.
-
Phase Separation: Vigorously mix the two phases and then allow them to separate. A separatory funnel is ideal for this step.
-
Collection: Collect the aqueous phase containing the purified derivatized analyte. Repeat the extraction of the aqueous phase with fresh organic solvent to improve the removal of the excess reagent.
-
Sample Preparation for Analysis: The collected aqueous phase can be acidified and further purified if necessary, or directly analyzed if the solvent system is compatible with the analytical method.
Protocol 3: Precipitation
This is a quick method to remove a large portion of the excess FDVA but may be less efficient than SPE or LLE.
-
Reaction Quenching: After the reaction, add a co-solvent in which the FDVA is poorly soluble but the derivatized product remains in solution. For a reaction in acetone, adding cold water can cause the unreacted FDVA to precipitate.
-
Centrifugation: Centrifuge the sample to pellet the precipitated FDVA.
-
Supernatant Collection: Carefully collect the supernatant containing the derivatized analyte.
-
Further Purification: The supernatant may require further purification by SPE or LLE to remove any remaining soluble FDVA and its byproducts.
Visualizations
The following diagrams illustrate the decision-making process for selecting a cleanup method and the workflow for the recommended protocols.
Technical Support Center: Optimizing Peak Resolution of FDVA Diastereomers in HPLC
Welcome to the technical support center for the chromatographic analysis of 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA) diastereomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of amino acid diastereomers derivatized with Marfey's reagent variants.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to poor peak resolution of FDVA diastereomers in a question-and-answer format.
Q1: Why are my FDVA diastereomer peaks co-eluting or showing poor resolution?
A1: Poor resolution of FDVA diastereomers is a common challenge that can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions. A systematic approach to troubleshooting is crucial.[1]
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier, aqueous phase, and additives play a critical role in diastereomeric separation.
-
Solution: Systematically vary the mobile phase composition. If using acetonitrile, try substituting it with methanol or a different organic solvent, as this can significantly alter selectivity.[2] Adjust the gradient slope; a shallower gradient can often improve the separation of closely eluting peaks. The concentration of additives like trifluoroacetic acid (TFA) can also impact resolution; experiment with different concentrations (e.g., 0.05% to 0.1%).[3]
-
-
Inappropriate Stationary Phase: Not all C18 columns are the same. The specific bonding chemistry and end-capping can influence the separation of diastereomers.
-
Solution: Screen different C18 columns from various manufacturers. Consider columns with different bonding densities or those designed for enhanced shape selectivity. In some cases, a C30 column may provide better resolution for structurally similar isomers.[2]
-
-
Incorrect Flow Rate: The flow rate affects both analysis time and peak resolution.
-
Solution: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, although it will increase the run time.[1]
-
-
Suboptimal Column Temperature: Temperature influences solvent viscosity and the kinetics of analyte interaction with the stationary phase.
Q2: My FDVA diastereomer peaks are exhibiting significant tailing. What could be the cause?
A2: Peak tailing can obscure the resolution between closely eluting diastereomers and affect accurate quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the sample solvent.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.
-
Solution: Ensure your mobile phase contains an appropriate concentration of a competing agent, such as TFA, to minimize these interactions. Using a well-end-capped column can also mitigate this issue.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion and tailing.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample to ensure you are operating within the column's loading capacity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for separating FDVA diastereomers?
A1: A good starting point for reversed-phase HPLC separation of FDVA diastereomers is a gradient elution with acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[3] A typical gradient might run from 10% to 60% acetonitrile over 30-40 minutes.
Q2: Which type of HPLC column is best suited for FDVA diastereomer separation?
A2: A high-quality reversed-phase C18 column is the most common choice for separating FDVA diastereomers.[3] Look for columns with high efficiency (small particle size, e.g., <3 µm) and good batch-to-batch reproducibility.
Q3: How does the choice of the amino acid in the Marfey's reagent variant affect the separation?
A3: The amino acid in the Marfey's reagent variant (e.g., L-Alanine in FDAA, L-Valine in FDVA, L-Leucine in FDLA) can significantly impact the resolution of the resulting diastereomers.[3] If you are struggling to resolve a particular pair of diastereomers with FDVA, consider using a different variant, as the change in steric bulk around the chiral center of the reagent can alter the chromatographic behavior of the derivatives.[3]
Q4: At what wavelength should I detect the FDVA diastereomers?
A4: The dinitrophenyl chromophore introduced by the derivatization has a strong absorbance at approximately 340 nm.[3][6]
Q5: Can I use a normal-phase column for this separation?
A5: While reversed-phase HPLC is more common, normal-phase chromatography on a silica or cyano column can sometimes provide good resolution for diastereomers, especially when reversed-phase methods fail.[7]
Data Presentation
The following table summarizes the expected impact of various chromatographic parameters on the resolution of FDVA diastereomers. This is a representative guide, and optimal conditions should be determined empirically.
| Parameter | Change | Expected Impact on Resolution (Rs) | Rationale |
| Mobile Phase | |||
| Organic Modifier | Switch from Acetonitrile to Methanol | May Increase or Decrease | Alters selectivity through different interactions. |
| Gradient Slope | Decrease (shallower gradient) | Increase | Provides more time for closely eluting peaks to separate. |
| TFA Concentration | Increase from 0.05% to 0.1% | May Increase | Suppresses silanol interactions, reducing peak tailing. |
| Stationary Phase | |||
| Column Particle Size | Decrease (e.g., 5 µm to 3 µm) | Increase | Increases column efficiency, leading to sharper peaks. |
| Column Length | Increase | Increase | Provides more theoretical plates for separation. |
| Operating Conditions | |||
| Flow Rate | Decrease | Increase | Allows for better mass transfer and narrower peaks.[1] |
| Column Temperature | Increase or Decrease | May Increase or Decrease | Affects selectivity and solvent viscosity.[4] |
| Injection Volume | Decrease | Increase | Reduces the risk of column overload and peak distortion.[1] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with FDVA (Marfey's Reagent)
This protocol describes the general procedure for derivatizing an amino acid sample with FDVA.
Materials:
-
Amino acid sample
-
1% (w/v) solution of FDVA in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetone
Procedure:
-
Dissolve the amino acid sample (approximately 50 µg) in 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the 1% FDVA solution in acetone to the amino acid solution.
-
Incubate the reaction mixture at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M hydrochloric acid.
-
Evaporate the acetone from the sample under a gentle stream of nitrogen.
-
The sample is now ready for dilution in the initial mobile phase and injection into the HPLC system.
Protocol 2: HPLC Method for the Separation of FDVA Diastereomers
This protocol provides a starting point for the HPLC analysis of FDVA-derivatized amino acids.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B (linear gradient)
-
35-40 min: 60% B
-
40-45 min: 60% to 10% B (return to initial conditions)
-
45-55 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for FDVA diastereomer analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nacalai USA, Inc. | Product | Labeling Reagent for LC-MS [nacalaiusa.com]
- 5. reddit.com [reddit.com]
- 6. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
common side reactions and byproducts in FDVA derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-fluoro-2,4-dinitrophenyl-5-valine amide (FDVA) for derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is FDVA and what is its primary application?
A1: FDVA, or 1-fluoro-2,4-dinitrophenyl-5-valine amide, is a chiral derivatizing agent. It is a member of the Marfey's reagent family of compounds. Its primary application is the enantiomeric separation and analysis of chiral molecules, most notably amino acids, via chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The reaction of FDVA with the primary or secondary amine of an analyte forms diastereomers, which can then be separated and quantified on a standard reversed-phase HPLC column. This allows for the determination of the enantiomeric purity of the analyte.
Q2: What is the fundamental reaction mechanism of FDVA derivatization?
A2: The derivatization with FDVA proceeds through a nucleophilic aromatic substitution reaction. The amino group of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom of the dinitrophenyl ring of FDVA that is bonded to the fluorine atom. This results in the displacement of the fluoride ion and the formation of a stable dinitrophenyl (DNP) derivative of the analyte.
Troubleshooting Guides
This section addresses common issues encountered during FDVA derivatization experiments.
Issue 1: Incomplete or No Derivatization
Symptoms:
-
Low or no product peak in the chromatogram.
-
Presence of a large, unreacted analyte peak.
Potential Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | FDVA is highly sensitive to moisture, which can hydrolyze the reagent. Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding the derivatization reagent. |
| Incorrect pH | The derivatization reaction is typically carried out under alkaline conditions (e.g., using sodium bicarbonate or triethylamine) to deprotonate the amino group of the analyte, making it a better nucleophile. Ensure the reaction mixture is at the optimal pH. |
| Insufficient Reagent | A molar excess of FDVA is required to drive the reaction to completion. A 2- to 10-fold molar excess of the reagent over the analyte is a good starting point. For complex matrices, a higher excess may be necessary.[1] |
| Suboptimal Reaction Time or Temperature | Reaction times and temperatures can vary depending on the analyte. While a common starting point is 1 hour at 40°C, some amino acids may require longer incubation times (even overnight) for complete derivatization.[2][3] Optimization of these parameters for your specific analyte is recommended. |
| Degraded Reagent | FDVA can degrade over time, especially if not stored properly. Store the reagent in a cool, dark, and dry place. Use a fresh batch of the reagent if degradation is suspected. |
Issue 2: Presence of Multiple or Unexpected Peaks
Symptoms:
-
Multiple peaks corresponding to the derivatized analyte.
-
Broad or tailing peaks.
Potential Causes and Solutions:
| Cause | Solution |
| Side Reactions with Other Functional Groups | FDVA can react with other nucleophilic groups in the analyte besides the primary amine. This is a common occurrence with amino acids like lysine (ε-amino group), cysteine (thiol group), and tyrosine (hydroxyl group), leading to the formation of mono- and bis-derivatives.[2][4] To minimize bis-derivatization, carefully control the molar ratio of FDVA to the analyte. Using a smaller excess of the reagent can favor mono-derivatization. Chromatographic conditions can often be optimized to separate these different derivatives. |
| Hydrolysis of FDVA | Excess FDVA can be hydrolyzed to 2,4-dinitrophenol, which may appear as an extra peak in the chromatogram. Quenching the reaction with an acid (e.g., hydrochloric acid or formic acid) can help to stop the reaction and the hydrolysis of the remaining reagent. |
| Instability of the Derivative | While FDVA derivatives are generally stable for at least 24 hours at room temperature, prolonged storage or exposure to harsh conditions (e.g., extreme pH) can lead to degradation.[2] It is advisable to analyze the samples as soon as possible after derivatization. |
| Racemization of the Analyte | The derivatization reaction with FDVA is designed to proceed without racemization. However, harsh sample preparation steps prior to derivatization (e.g., strong acid hydrolysis at high temperatures for extended periods) can cause racemization of the analyte, leading to the detection of the other enantiomer. |
Quantitative Data Summary
The following table summarizes the retention times and resolution for the L- and D-diastereomers of 19 common amino acids derivatized with Marfey's reagent (a close analog of FDVA), analyzed by LC-MS/MS. This data can serve as a reference for method development and peak identification.
| Amino Acid | L-isomer Retention Time (min) | D-isomer Retention Time (min) | Resolution (Rs) |
| Aspartic Acid | 8.87 | 9.53 | 4.3 |
| Glutamic Acid | 9.68 | 10.51 | 4.9 |
| Serine | 10.65 | 11.23 | 3.6 |
| Asparagine | 11.29 | 11.96 | 3.5 |
| Glycine | 11.96 | - | - |
| Glutamine | 12.33 | 13.01 | 3.3 |
| Threonine | 12.87 | 13.51 | 3.4 |
| Alanine | 13.91 | 14.65 | 3.9 |
| Proline | 15.02 | 16.21 | 5.2 |
| Valine | 16.53 | 17.82 | 5.8 |
| Methionine | 17.12 | 18.23 | 4.9 |
| Isoleucine | 17.82 | 18.98 | 4.6 |
| Leucine | 18.12 | 19.34 | 5.1 |
| Phenylalanine | 18.98 | 20.27 | 5.3 |
| Tryptophan | 19.54 | 20.87 | 5.1 |
| Histidine (mono) | 13.51 | 14.23 | 3.1 |
| Histidine (bis) | 19.87 | 20.98 | 4.2 |
| Tyrosine (mono) | 16.89 | 17.98 | 4.8 |
| Tyrosine (bis) | 21.36 | 22.54 | 4.5 |
| Lysine (mono) | 15.87 | 16.98 | 4.9 |
| Lysine (bis) | 20.27 | 21.36 | 4.1 |
| Cysteine (bis) | 15.12 | 16.43 | 3.9 |
Data adapted from a study using a C8 column with a neutral pH mobile phase. Retention times and resolution may vary depending on the specific chromatographic conditions used.[2]
Experimental Protocols
Standard Protocol for FDVA Derivatization of Amino Acids
This protocol provides a general guideline for the derivatization of amino acid standards. Optimization may be required for specific applications and sample matrices.
Materials:
-
FDVA solution (e.g., 1% w/v in acetone)
-
Amino acid standard solution (e.g., 1 mg/mL in water or a suitable buffer)
-
1 M Sodium bicarbonate solution
-
1 M Hydrochloric acid
-
HPLC-grade acetone
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
To 50 µL of the amino acid standard solution in a microcentrifuge tube, add 100 µL of 1 M sodium bicarbonate solution.
-
Add 100 µL of the 1% FDVA solution in acetone.
-
Vortex the mixture gently and incubate at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 µL of 1 M hydrochloric acid.
-
Evaporate the acetone under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Dilute the remaining aqueous solution with the mobile phase to the desired concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
FDVA Derivatization Workflow
Caption: A typical experimental workflow for FDVA derivatization.
FDVA Main Reaction and Side Reactions
Caption: Main and common side reactions in FDVA derivatization.
Troubleshooting Logic for Incomplete Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization.
References
- 1. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
addressing high background noise in Marfey assay chromatograms
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing high background noise in Marfey assay chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is the Marfey assay?
The Marfey assay is a method used for the chiral analysis of amino acids.[1][2] It involves the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which creates diastereomers that can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5] This technique is crucial for determining the stereochemistry of amino acids in peptides and proteins.[3][5]
Q2: What is considered high background noise in a Marfey assay chromatogram?
High background noise refers to excessive fluctuations in the baseline of the chromatogram that are not related to the analyte peaks.[6] This can obscure small peaks and lead to inaccurate quantification. While there isn't a single universal value, a good signal-to-noise ratio (S/N) is critical. For reliable detection (Limit of Detection, LOD), a S/N ratio of at least 3:1 is generally recommended. For accurate quantification (Limit of Quantification, LOQ), a S/N ratio of 10:1 or higher is preferred.[7]
Q3: What are the most common causes of high background noise in the Marfey assay?
High background noise in the Marfey assay can originate from several sources, including:
-
Contaminated reagents or solvents: Impurities in the mobile phase, hydrolysis reagents, or derivatization reagents can create a noisy baseline.[8][9]
-
Incomplete or side reactions during derivatization: Excess Marfey's reagent or byproducts from its reaction with other nucleophiles in the sample can contribute to the background.
-
Issues with the HPLC system: Problems with the pump, detector, or column can all lead to increased baseline noise.[9][10]
-
Sample matrix effects: Complex sample matrices can introduce interfering substances that elevate the baseline.
Q4: Can the hydrolysis step contribute to high background noise?
Yes, the acid hydrolysis step, while necessary to break down peptides into their constituent amino acids, can contribute to background noise. Incomplete hydrolysis can leave small peptides that may react with Marfey's reagent and create a complex mixture of derivatized products, leading to a "hump" or elevated baseline in the chromatogram. Additionally, harsh hydrolysis conditions can lead to the degradation of some amino acids, which might also contribute to baseline noise.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of high background noise in your Marfey assay chromatograms.
Diagram: Marfey Assay Workflow
Caption: A flowchart illustrating the key steps of the Marfey assay.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose high background noise in Marfey assays.
Detailed Troubleshooting Steps
General HPLC System Issues
| Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Mobile Phase Contamination | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination.[8] 2. Filter and Degas Mobile Phase: Filter all mobile phases through a 0.22 µm or 0.45 µm filter. Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles, which can cause baseline noise.[9] |
| Pump Issues | 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks. 2. Monitor Pressure Fluctuations: A pulsating baseline can indicate a problem with the pump seals or check valves.[6][10] Regular maintenance of these components is crucial. |
| Detector Problems | 1. Detector Lamp Instability: An aging detector lamp can cause baseline drift and noise. Check the lamp's energy output and replace it if it's below the manufacturer's recommended level. 2. Contaminated Flow Cell: Flush the flow cell with a strong, appropriate solvent to remove any contaminants. |
| Column Degradation | 1. Column Bleed: A degraded column can "bleed" stationary phase, leading to a rising baseline, especially during gradient elution.[9] 2. Test without Column: To isolate the column as the source of noise, replace it with a union and run the mobile phase. If the noise disappears, the column is the likely culprit.[8] |
Sample Preparation and Hydrolysis
| Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Incomplete Hydrolysis | 1. Optimize Hydrolysis Conditions: Ensure complete peptide bond cleavage. Incomplete hydrolysis can result in a complex mixture of partially hydrolyzed peptides that react with Marfey's reagent, causing a broad "hump" in the chromatogram. Protocol for Complete Hydrolysis: - Place the peptide sample (typically 50-100 µg) in a hydrolysis tube. - Add 200-500 µL of 6M HCl. - Seal the tube under vacuum or flush with nitrogen to prevent oxidation. - Heat at 110°C for 24 hours. - After hydrolysis, cool the sample and dry it completely under a stream of nitrogen or using a vacuum centrifuge. |
| Amino Acid Degradation | 1. Use Milder Hydrolysis Conditions for Sensitive Residues: Some amino acids (e.g., Trp, Cys) are prone to degradation under harsh acidic conditions. Consider adding a scavenger like phenol or thioglycolic acid to the hydrolysis mixture to protect these residues. |
| Racemization during Hydrolysis | While not a direct cause of background noise, racemization can lead to inaccurate results. Using deuterated acid (e.g., DCl in D₂O) for hydrolysis can help distinguish between native D-amino acids and those formed through racemization during the procedure by a +1 Da mass shift in LC-MS analysis.[5][11] |
Derivatization Step
| Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Excess Marfey's Reagent | 1. Optimize Reagent-to-Analyte Ratio: A large excess of Marfey's reagent can lead to a significant peak that may co-elute with and obscure the peaks of interest. The hydrolysis product of the reagent can also contribute to the background. Aim for a 2-5 fold molar excess of the reagent over the total amount of amino acids. 2. Run a Reagent Blank: Prepare a blank sample containing only the derivatization reagents (without the amino acid hydrolysate) and run it on the HPLC. This will help identify peaks corresponding to the reagent and its byproducts. |
| Side Reactions | 1. Control Reaction pH: The derivatization reaction is pH-dependent. The optimal pH is typically between 8.5 and 9.5. A pH that is too low will result in incomplete derivatization, while a pH that is too high can promote side reactions and reagent degradation. Protocol for Derivatization: - Reconstitute the dried amino acid hydrolysate in 50 µL of 1M NaHCO₃. - Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. - Vortex the mixture and incubate at 40°C for 1 hour. - Quench the reaction by adding 20 µL of 1M HCl. |
| Interference from Salts | 1. Sample Cleanup: High salt concentrations from the hydrolysis and derivatization steps can interfere with the chromatography and detection.[12] Consider a solid-phase extraction (SPE) cleanup step after derivatization and before HPLC analysis. Protocol for SPE Cleanup: - Condition a C18 SPE cartridge with methanol followed by water. - Load the quenched derivatization reaction mixture onto the cartridge. - Wash the cartridge with water to remove salts. - Elute the derivatized amino acids with an appropriate organic solvent (e.g., acetonitrile or methanol). - Dry the eluate and reconstitute in the mobile phase for HPLC analysis. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Signal-to-Noise Ratio (S/N) for LOD | ≥ 3:1 | The minimum ratio at which a peak can be reliably distinguished from the baseline noise.[7] |
| Signal-to-Noise Ratio (S/N) for LOQ | ≥ 10:1 | The minimum ratio required for accurate and precise quantification of an analyte.[7] |
| Hydrolysis Temperature | 110-115°C | Standard temperature for complete peptide hydrolysis.[13] |
| Hydrolysis Time | 24 hours | Ensures complete cleavage of peptide bonds. |
| Derivatization Temperature | 40°C | A common temperature for the reaction between Marfey's reagent and amino acids. |
| Derivatization Time | 1 hour | Typically sufficient for complete derivatization. |
| Derivatization pH | 8.5 - 9.5 | Optimal pH for the nucleophilic aromatic substitution reaction. |
| Detection Wavelength | 340 nm | The wavelength at which the dinitrophenyl chromophore of the derivatized amino acids has a strong absorbance. |
References
- 1. How to Measure Noise. Part 1 | Separation Science [sepscience.com]
- 2. peptide.com [peptide.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mtc-usa.com [mtc-usa.com]
- 11. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Separating Closely Eluting FDVA Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the effective separation of closely eluting fluorinated-derivative of voriconazole analog (FDVA) derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My FDVA derivatives are co-eluting or have very poor resolution (Rs < 1.5). What is the first step to improve separation?
A1: The first step is to address the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k'). Start by evaluating your current method's retention factor. If the peaks are eluting very early (low k'), they are not spending enough time interacting with the stationary phase.
-
Action: Weaken your mobile phase to increase retention.[1][2] For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). Aim for a retention factor between 2 and 10 for the main peaks.[3]
Q2: I've adjusted the mobile phase strength, but the peaks are still not resolved. What should I try next?
A2: If increasing retention doesn't resolve the peaks, the next step is to focus on improving the selectivity (α), which is the ability of the chromatographic system to distinguish between the analytes.
-
Change the Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa. These solvents have different properties and can alter the elution order.
-
Modify the Mobile Phase pH: For ionizable compounds like FDVA derivatives, a small change in pH can significantly impact retention and selectivity. It's crucial to use a buffer to maintain a consistent pH. A good starting point is a pH of around 3.0.[3]
-
Introduce Mobile Phase Additives: Additives like triethylamine (TEA) can reduce peak tailing for basic compounds by masking active sites on the silica-based stationary phase.[3]
-
Adjust the Column Temperature: Changing the temperature can affect selectivity. Try adjusting the column temperature in increments of 5-10°C. Lowering the temperature may increase retention and improve resolution in some cases, while increasing it can improve efficiency.
Q3: I've tried modifying the mobile phase with no success. Should I consider a different column?
A3: Yes, changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks when mobile phase optimization is insufficient.[4]
-
Consider Fluorinated Stationary Phases: Since FDVA derivatives are fluorinated, using a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can provide unique selectivity compared to traditional C8 or C18 columns.[5][6] These phases can offer different elution orders and enhanced selectivity for halogenated compounds.[5]
-
Try a Phenyl-Hexyl Column: These columns provide alternative selectivity through π-π interactions.
-
For Chiral Separations: If your FDVA derivatives are enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns (e.g., amylose or cellulose-based) are a common choice.
Q4: My peaks are broad, which is affecting my resolution. How can I make them sharper?
A4: Broad peaks are an indication of poor efficiency (N).
-
Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.
-
Use a Column with Smaller Particles: Switching to a column with smaller particle sizes (e.g., from 5 µm to 3.5 µm or sub-2 µm for UHPLC) will increase efficiency and lead to sharper peaks.[4]
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks, but it will also increase the analysis time.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q5: How can I confirm if a single peak is actually two co-eluting compounds?
A5: Detecting co-elution can be challenging if the peaks perfectly overlap.
-
Look for Peak Asymmetry: A shoulder on a peak or a split peak can indicate co-elution.[1][2]
-
Use a Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS) Detection: If you have an LC-MS system, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio would confirm co-elution.[2]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for HPLC method development for separating FDVA derivatives?
A: A good starting point for reversed-phase separation of FDVA derivatives is a C18 or a PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier like acetonitrile or methanol. Begin with a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution conditions.[3]
Q: What resolution value should I aim for between two closely eluting peaks?
A: For baseline separation, a resolution of >1.5 is generally desired.[3] The USFDA often recommends a resolution of more than 2 between an impurity and the main peak.[4]
Q: How does fluorination of the FDVA derivatives affect their chromatographic behavior?
A: The introduction of fluorine atoms can increase the hydrophobicity of a molecule.[7] In reversed-phase chromatography, this would typically lead to longer retention times. However, the high electronegativity of fluorine can also lead to unique dipole-dipole interactions with certain stationary phases, like PFP columns, offering alternative selectivity.[5]
Data Presentation
Table 1: Hypothetical Impact of Mobile Phase Composition and Column Chemistry on the Resolution of Two Closely Eluting FDVA Derivatives.
| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Resolution (Rs) | Observations |
| C18 | 0.1% Formic Acid in Water | Acetonitrile | 30-70% B in 20 min | 1.1 | Poor resolution, significant peak overlap. |
| C18 | 0.1% Formic Acid in Water | Methanol | 40-80% B in 20 min | 1.3 | Slight improvement in resolution, but still not baseline. |
| PFP | 0.1% Formic Acid in Water | Acetonitrile | 30-70% B in 20 min | 1.8 | Baseline separation achieved due to alternative selectivity. |
| PFP | 0.1% Formic Acid in Water | Methanol | 40-80% B in 20 min | 1.6 | Good separation, but acetonitrile provides better resolution. |
Experimental Protocols
Protocol 1: Systematic Approach to HPLC Method Refinement for FDVA Derivative Separation
-
Define Separation Goals: Determine the required resolution between the critical peak pair (aim for Rs > 1.5).[3]
-
Analyte Characterization: Gather information about the FDVA derivatives' properties (e.g., pKa, logP, UV absorbance).
-
Initial Scouting Gradient:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at an appropriate wavelength.
-
-
Optimization of Retention (k'): Based on the scouting run, adjust the gradient to achieve a retention factor between 2 and 10 for the peaks of interest. If peaks elute too early, make the gradient shallower or add an isocratic hold at the beginning.
-
Optimization of Selectivity (α):
-
Solvent Type: Replace acetonitrile with methanol and repeat the scouting run.
-
pH: If the compounds are ionizable, screen different pH values (e.g., pH 2.7 with formic acid, pH 4.5 with acetate buffer, pH 7.0 with phosphate buffer).
-
Column Chemistry: If resolution is still inadequate, switch to a column with a different stationary phase, such as a PFP or Phenyl-Hexyl column.
-
-
Optimization of Efficiency (N):
-
Flow Rate: Once selectivity is optimized, try reducing the flow rate (e.g., to 0.8 mL/min) to see if peak sharpening improves resolution.
-
Temperature: Evaluate the effect of temperature (e.g., 25°C, 35°C, 45°C) on the separation.
-
-
Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Troubleshooting workflow for resolving closely eluting peaks.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide degradation
This technical support center provides guidance on the proper storage and handling of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide?
A1: Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is supplied as a solid or powder and should be protected from moisture and light.
Q2: How long can I store L-FDVA?
A2: When stored correctly at 2-8°C in a sealed container, L-FDVA is expected to be stable for an extended period. For specific shelf-life information, please refer to the manufacturer's certificate of analysis. Once the container is opened, it is best practice to use the reagent in a timely manner and minimize exposure to atmospheric conditions.
Q3: What are the primary factors that can cause degradation of L-FDVA?
A3: Based on studies of similar dinitrophenylated amino acid derivatives, the primary factors that can cause degradation are exposure to light (photodegradation), inappropriate pH conditions (especially alkaline hydrolysis), and elevated temperatures.
Q4: Is L-FDVA sensitive to light?
A4: Yes, compounds with a dinitrophenyl group are known to be light-sensitive. It is crucial to store L-FDVA in a dark container or protected from light to prevent photodegradation. When handling the compound, minimize its exposure to direct sunlight or strong artificial light.
Q5: What is the stability of L-FDVA in solution?
A5: The stability of L-FDVA in solution is dependent on the solvent, pH, and storage conditions. While specific data for L-FDVA is limited, studies on the closely related Marfey's reagent (FDAA) have shown that its amino acid derivatives are stable for at least 24 hours at room temperature in a neutral pH buffer. It is recommended to prepare solutions fresh and use them as soon as possible. If storage of a solution is necessary, it should be kept at 2-8°C and protected from light. Avoid alkaline conditions, as they are likely to cause hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or poor derivatization efficiency | Degradation of L-FDVA reagent. | Ensure the reagent has been stored correctly at 2-8°C and protected from light and moisture. Use a fresh vial of the reagent if degradation is suspected. |
| Suboptimal reaction conditions (e.g., pH, temperature, reaction time). | Review and optimize the derivatization protocol. Ensure the pH of the reaction mixture is appropriate (typically slightly alkaline for the derivatization reaction itself, but be mindful of the potential for hydrolysis of the reagent). | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of L-FDVA or the derivatized product. | This could be due to hydrolysis or photolysis. Prepare fresh solutions and protect them from light. Analyze samples promptly after preparation. Consider performing a forced degradation study to identify potential degradation products. |
| Impurities in the sample or solvents. | Ensure the use of high-purity solvents and reagents. Run a blank to check for background contamination. | |
| Change in the physical appearance of the solid reagent (e.g., color change, clumping) | Exposure to moisture or light. | This may indicate degradation. It is recommended to use a fresh vial of the reagent for critical experiments. |
Storage Conditions Summary
| Parameter | Recommended Condition |
| Temperature | 2-8°C[1] |
| Light | Protect from light; store in a dark container. |
| Humidity | Store in a tightly sealed container to protect from moisture. |
| Form | Solid/Powder |
Experimental Protocols
Protocol for Assessing L-FDVA Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of L-FDVA.
1. Materials:
- Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)
- HPLC-grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with a UV or DAD detector
- Photostability chamber or a light source with controlled intensity
2. Sample Preparation:
- Prepare a stock solution of L-FDVA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Conditions:
- Acid Hydrolysis: Mix the L-FDVA stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Alkaline Hydrolysis: Mix the L-FDVA stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours), monitoring frequently due to the expected rapid degradation.
- Oxidative Degradation: Mix the L-FDVA stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
- Thermal Degradation: Store the solid L-FDVA and the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
- Photodegradation: Expose the L-FDVA stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
4. Analysis:
- After the specified time points, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration for HPLC analysis.
- Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column is often used for related compounds. The mobile phase could be a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid or formic acid.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent L-FDVA.
Visualizations
Caption: Logical relationship of L-FDVA stability and degradation pathways.
Caption: Experimental workflow for a forced degradation study of L-FDVA.
Caption: Troubleshooting decision tree for experiments involving L-FDVA.
References
Validation & Comparative
A Researcher's Guide to the Validation of HPLC Methods for Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of a chiral drug is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the gold standard for the analysis of chiral compounds, providing the high selectivity necessary to resolve these mirror-image isomers. This guide offers an objective comparison of various chiral HPLC methods, supported by experimental data, and provides detailed protocols for method validation in accordance with FDA guidelines to assist researchers in this critical task.
Comparative Performance of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation. Different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability.[1] Other common CSPs include cyclodextrin, protein, and Pirkle-type phases. The efficacy of a chiral separation is quantified by several parameters, including resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation will exhibit baseline resolution (Rs > 1.5) in a reasonable analysis time.[1]
Below is a summary of experimental data comparing the performance of different CSPs for the separation of various drug compounds.
Table 1: Comparative Performance of Chiral Stationary Phases for Various Analytes
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| Escitalopram | Chiral CD-PH | Ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30, v/v/v/v) | 0.5 | > 1.5 | - | [2] |
| Verapamil | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | 0.5 | > 1.5 | - | |
| Afoxolaner | Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/IPA/MeOH (89:10:1, v/v/v) | 1.0 | 5.0 | 1.54 | [3] |
| Ezetimibe | Chiralpak AS-H (amylose derivative) | n-hexane/ethanol/2-propanol/trifluoroacetic acid (84:12:4:0.1, v/v/v/v) | 1.0 | > 2.0 | - | [4] |
| 10-hydroxycamptothecin | Chiralpak IC (immobilized polysaccharide) | n-hexane:ethanol (50:50, v/v) | 1.0 | > 3.0 | - |
FDA Guidelines for Chiral HPLC Method Validation
The validation of a chiral HPLC method should demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2), which is adopted by the FDA, outlines the necessary validation characteristics.[5][6] For chiral purity assays, the undesired enantiomer is treated as an impurity.[7]
Table 2: Validation Parameters and Acceptance Criteria for Chiral HPLC Methods
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/ Selectivity | To ensure that the signal of the analyte is unequivocally due to the compound of interest and is not affected by the presence of other components, including the other enantiomer, impurities, and degradation products.[8] | Baseline resolution (Rs ≥ 1.5) between the enantiomers and from any other peaks.[1] Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[9] | Correlation coefficient (r²) ≥ 0.99 for the calibration curve of the minor enantiomer.[2] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[10] | For the undesired enantiomer, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[7][11] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[9] | For the undesired enantiomer, recovery should be within 80-120% of the true value at different concentrations.[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] | Repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 15% for the minor enantiomer, especially near the LOQ.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[10][12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] | Resolution and quantification should remain within acceptable limits when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) are varied.[10] |
Experimental Protocols
A detailed protocol for the validation of a chiral HPLC method is crucial for ensuring reproducibility and regulatory compliance.
General Experimental Protocol for Chiral HPLC Method Validation
1. Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a suitable detector (e.g., UV-Vis or Diode Array Detector).
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Select an appropriate CSP based on preliminary screening (e.g., Chiralpak® AD-3, 150 x 4.6 mm, 3 µm).[3]
-
Mobile Phase: An optimized mixture of solvents (e.g., n-Hexane/IPA/MeOH (89:10:1, v/v/v)).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).[3]
-
Detection Wavelength: An appropriate wavelength for the analyte (e.g., 312 nm).[3]
-
Injection Volume: A fixed volume (e.g., 10 µL).
3. Validation Procedure:
-
Specificity:
-
Inject a blank (mobile phase).
-
Inject a solution of the pure desired enantiomer.
-
Inject a solution of the pure undesired enantiomer.
-
Inject a racemic mixture to demonstrate baseline separation.
-
Spike the desired enantiomer with known impurities and degradation products to ensure no interference.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the LOQ to 120% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for each set of measurements.
-
-
LOD and LOQ:
-
Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time (e.g., mobile phase composition, flow rate, column temperature).
-
Evaluate the impact of these changes on the resolution and quantification of the enantiomers.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for validating a chiral HPLC method and the logical relationships between the key validation parameters.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Caption: Logical Relationships of HPLC Validation Parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. BiochemSphere [biochemicalsci.com]
- 9. assayprism.com [assayprism.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
Unlocking Stereoisomer Resolution: A Comparative Guide to FDVA and Sanger's Reagent
For researchers, scientists, and drug development professionals navigating the complexities of stereoisomer analysis, the choice of derivatizing agent is paramount. This guide provides an objective comparison of 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA), a chiral derivatizing agent, and Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB), an achiral alternative, for the resolution of stereoisomers, particularly amino acids. While both reagents react with primary and secondary amines to introduce a chromophore for UV detection, their utility in chiral separations differs fundamentally, with FDVA offering distinct advantages in creating diastereomeric pairs amenable to standard chromatographic separation.
Principle of Stereoisomer Resolution
The core principle behind using a chiral derivatizing agent like FDVA is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers, being non-superimposable mirror images, possess identical physical properties and are thus inseparable by achiral chromatographic methods. By reacting the enantiomeric mixture with an enantiomerically pure chiral reagent (FDVA), diastereomers are formed. These diastereomers have different physical properties and can be separated using standard, achiral high-performance liquid chromatography (HPLC) systems.
Sanger's reagent, being achiral, does not create diastereomers upon reaction with enantiomers. Therefore, its primary application lies in N-terminal amino acid sequencing and for creating derivatives that can be detected by UV. However, in specific cases, particularly with molecules that already possess a second chiral center (diastereomers), derivatization with an achiral reagent can sometimes enhance the inherent differences in their physical properties, leading to improved separation.[1]
Performance Comparison: FDVA vs. Sanger's Reagent
FDVA, a variant of the well-established Marfey's reagent, is specifically designed for chiral separations. The presence of the chiral L-valine amide moiety in FDVA introduces a second chiral center upon reaction with an enantiomeric amine, such as an amino acid. This results in the formation of diastereomeric pairs (L-FDVA-D-amino acid and L-FDVA-L-amino acid) that can be resolved on a standard reversed-phase HPLC column.
Sanger's reagent, on the other hand, is achiral. When it reacts with a pair of enantiomers, it forms a pair of enantiomeric derivatives, which will still co-elute on an achiral column. Its utility in stereoisomer resolution is therefore limited to situations where the analytes are already diastereomers. For instance, for the separation of β-diastereomers of certain amino acids, derivatization with the achiral Sanger's reagent has been shown to sometimes produce a larger separation than with chiral reagents.[1]
Table 1: Qualitative Comparison of FDVA and Sanger's Reagent for Stereoisomer Resolution
| Feature | FDVA (Chiral Reagent) | Sanger's Reagent (Achiral Reagent) |
| Primary Application | Enantiomer resolution of chiral amines (e.g., amino acids) | N-terminal amino acid sequencing, UV-tagging |
| Mechanism of Resolution | Forms diastereomers from enantiomers, separable by achiral chromatography | Does not form diastereomers from enantiomers. Can enhance separation of existing diastereomers. |
| Applicability | Broadly applicable for the resolution of enantiomers | Limited to enhancing the separation of diastereomers |
| Typical Elution Order | For L-FDVA derivatives, the L-amino acid derivative typically eluts before the D-amino acid derivative | Not applicable for enantiomers |
Table 2: Hypothetical Quantitative Comparison of Amino Acid Enantiomer Resolution
Direct quantitative comparative data under identical chromatographic conditions for FDVA and Sanger's reagent is limited in publicly available literature. The following table is a hypothetical representation based on the known principles of chiral derivatization to illustrate the expected outcomes.
| Amino Acid | Derivatizing Reagent | Retention Time D-isomer (min) | Retention Time L-isomer (min) | Separation Factor (α) | Resolution (Rs) |
| Alanine | FDVA | 15.2 | 14.5 | 1.05 | 1.8 |
| Sanger's Reagent | 12.8 | 12.8 | 1.00 | 0.0 | |
| Valine | FDVA | 18.9 | 17.8 | 1.06 | 2.1 |
| Sanger's Reagent | 16.5 | 16.5 | 1.00 | 0.0 | |
| Phenylalanine | FDVA | 25.4 | 24.1 | 1.05 | 2.0 |
| Sanger's Reagent | 22.3 | 22.3 | 1.00 | 0.0 |
Note: The separation factor (α) is the ratio of the retention factors of the two peaks, and the resolution (Rs) is a measure of the degree of separation between two peaks. An Rs value of ≥ 1.5 indicates baseline separation.
Experimental Protocols
Derivatization Protocol for FDVA
This protocol is a general guideline for the derivatization of amino acids with FDVA for HPLC analysis.
Materials:
-
FDVA (1-fluoro-2,4-dinitrophenyl-5-L-valine amide) solution (e.g., 1% w/v in acetone)
-
Amino acid standard or sample solution
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetone
-
Water, HPLC grade
Procedure:
-
To 100 µL of a 50 mM solution of the amino acid (or a sample containing a similar amount), add 200 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of the 1% FDVA solution in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 200 µL of 2 M hydrochloric acid.
-
The sample is now ready for dilution with the mobile phase and injection into the HPLC system.
Derivatization Protocol for Sanger's Reagent
This protocol is a general guideline for the derivatization of amino acids with Sanger's reagent.
Materials:
-
Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB) solution (e.g., 2% v/v in ethanol)
-
Amino acid standard or sample solution
-
Sodium bicarbonate
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid
Procedure:
-
Dissolve the amino acid sample in a suitable buffer (e.g., 5% sodium bicarbonate solution).
-
Add an excess of Sanger's reagent solution.
-
Allow the reaction to proceed at room temperature for approximately 2 hours with gentle stirring.
-
After the reaction is complete, the resulting DNP-amino acid can be extracted with diethyl ether.
-
The ether layer is then washed with water to remove unreacted reagent and by-products.
-
The ether is evaporated, and the DNP-amino acid residue is hydrolyzed with 6 M HCl at 110°C for 16-24 hours to cleave the peptide bonds (if applicable) and yield the DNP-N-terminal amino acid.
-
The hydrolysate is then dried and redissolved in a suitable solvent for HPLC analysis.
Workflow for Stereoisomer Resolution using a Chiral Derivatizing Agent
The following diagram illustrates the typical workflow for resolving enantiomers using a chiral derivatizing agent like FDVA.
References
A Comparative Guide to Chiral Derivatization Agents for Amino Acid Analysis: Alternatives to FDVA
For researchers, scientists, and drug development professionals, the accurate chiral separation and quantification of amino acids is paramount. While 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA) is a recognized chiral derivatization agent, a range of alternatives offer distinct advantages in sensitivity, selectivity, and compatibility with modern analytical techniques. This guide provides an objective comparison of prominent chiral derivatization agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research needs.
This guide focuses on alternatives to FDVA that form diastereomers from amino acid enantiomers, allowing for their separation on standard achiral chromatographic columns, most commonly in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key performance characteristics of these agents are summarized below, followed by detailed experimental protocols and reaction diagrams.
Performance Comparison of Chiral Derivatization Agents
The selection of a chiral derivatization agent is a critical step that influences the overall performance of the analytical method. The following tables provide a comparative overview of the most common alternatives to FDVA.
| Agent | Common Abbreviation | Detection Method(s) | Key Advantages | Key Disadvantages |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA, Marfey's Reagent | UV, MS | Well-established with extensive literature; good enantioselectivity for a wide range of amino acids.[1] | Lower sensitivity compared to some newer agents; requires heating for derivatization.[1] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | UV, MS | Rapid reaction at room temperature; high sensitivity.[1] | Can form multiple derivatives with some amino acids, potentially complicating analysis. |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | UV, MS | Excellent separation for certain stereoisomers (e.g., β-MeOTyr); mild reaction conditions.[1] | May have lower enantioselectivity for some non-aromatic amino acids compared to FDAA.[1] |
| o-phthalaldehyde with a chiral thiol (e.g., isobutyryl-L-cysteine) | OPA-IBLC | Fluorescence | High sensitivity due to fluorescent derivatives; rapid reaction.[1] | Derivatives can be unstable; does not react with secondary amines like proline.[2] |
| (R)-4-nitrophenyl-N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | (R)-BiAC | MS | Extremely high sensitivity (attomole level); consistent elution order (D-isomers before L-isomers).[3][4] | Newer reagent with less extensive literature compared to FDAA. |
Quantitative Performance Data
The following table summarizes key quantitative performance parameters for the discussed chiral derivatization agents. Data is compiled from various studies and may vary depending on the specific amino acid, analytical instrumentation, and chromatographic conditions.
| Agent | Typical Reaction Time & Temperature | Reported Sensitivity (LOD/LOQ) | Key Separation Performance |
| FDVA | 60 min at 40°C | Not explicitly found, but generally considered less sensitive than FDAA. | Good separation, but some amino acids like Ala, Arg, and Thr may not be resolved under certain conditions.[5][6][7] |
| FDAA | 60 min at 50°C[1] | Low picomolar range.[1] | Generally high enantioselectivity; resolves all 19 proteinogenic amino acids in some studies.[5][6] |
| GITC | 10 min at room temperature[1] | High sensitivity, reported to be greater than S-NIFE and FDAA in some comparisons. | Good separation for many amino acids, but enantioselectivity can be lower than FDAA for non-aromatic amino acids.[1] |
| S-NIFE | 20 min at room temperature[1] | High sensitivity, comparable to or slightly lower than GITC. | Excellent for specific isomers like β-MeOTyr; may be better than FDAA for N-methylated amino acids.[1] |
| OPA-IBLC | 20 min at room temperature[1] | High sensitivity with fluorescence detection. | Good separation for primary amines. |
| (R)-BiAC | 10 min at 55°C | Attomole level detection limits (7.0-127 amol).[8] | High resolution (Rs > 1.9) for all derivatized proteinogenic amino acids within a short analysis time (11.5 min).[4][8] |
Experimental Protocols
Detailed methodologies for the derivatization of amino acids using the discussed chiral agents are provided below.
Protocol 1: Derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)
-
Reagent Preparation : Prepare a 1% (w/v) solution of FDAA in acetone.
-
Sample Preparation : Prepare a 1 mg/mL aqueous solution of the amino acid or amino acid mixture.
-
Derivatization Reaction :
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine (pH ~11.9).
-
Add 10 µL of the 1% FDAA solution.
-
Incubate the mixture at 50°C for 1 hour.[1]
-
-
Reaction Quenching : Add 10 µL of 5% acetic acid to stop the reaction.
-
Analysis : Dilute the reaction mixture as needed and inject an aliquot into the LC-MS system.
Protocol 2: Derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Reagent Preparation : Prepare a 1% (w/v) solution of GITC in acetone.[5]
-
Sample Preparation : Prepare a 1 mg/mL aqueous solution of the amino acid or amino acid mixture.[5]
-
Derivatization Reaction :
-
Reaction Quenching : Add 10 µL of 5% acetic acid.[5]
-
Analysis : The derivatized sample is ready for LC-MS analysis.[5]
Protocol 3: Derivatization with (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE)
-
Reagent Preparation : Prepare a 1% (w/v) solution of S-NIFE in acetone.
-
Sample Preparation : Prepare a 1 mg/mL aqueous solution of the amino acid or amino acid mixture.
-
Derivatization Reaction :
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of the 1% S-NIFE solution.
-
Incubate the mixture at room temperature for 20 minutes.[1]
-
-
Reaction Quenching : Add 10 µL of 5% acetic acid.
-
Analysis : The sample is ready for injection into the LC-MS system.
Protocol 4: Derivatization with o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC)
-
Reagent Preparation :
-
Prepare a 30 mM solution of OPA in methanol.
-
Prepare a 90 mM solution of IBLC in water.
-
-
Sample Preparation : Prepare a 1 mg/mL aqueous solution of the amino acid or amino acid mixture.
-
Derivatization Reaction :
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of the OPA solution.
-
Immediately add 10 µL of the IBLC solution.
-
Allow the reaction to proceed at room temperature for 20 minutes.[1]
-
-
Reaction Quenching : Add 10 µL of 5% acetic acid.
-
Analysis : Analyze the derivatized sample promptly due to the potential instability of the derivatives.[2]
Protocol 5: Derivatization with (R)-BiAC
-
Reagent Preparation : A dedicated reagent set is available, which simplifies the process.
-
Sample/Standard Preparation : Prepare the amino acid standard or sample solution.
-
Derivatization Procedure :
-
Combine 20 µL of the sample/standard solution with 20 µL of an internal standard solution (if used) and 40 µL of acetonitrile.
-
Mix the solution.
-
The derivatization with the (R)-BiAC reagent occurs in a borate buffer (pH 8.8) with acetonitrile at 55°C for 10 minutes.
-
-
Reaction Quenching : The reaction is stopped by acidification with formic acid.
-
Analysis : The sample is then ready for LC-MS analysis.
Visualizing the Chemistry: Derivatization Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the fundamental chemical reactions for each chiral derivatization agent.
Caption: General experimental workflow for amino acid derivatization.
Caption: Derivatization reaction with FDAA (Marfey's Reagent).
Caption: Derivatization reaction with GITC.
Caption: Derivatization reaction with S-NIFE.
Caption: Derivatization reaction with OPA and a chiral thiol.
References
- 1. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: FDVA vs. Other Marfey's Reagent Variants for Chiral Amino Acid Analysis
A detailed guide for researchers on the comparative performance of 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (FDVA) and other popular Marfey's reagent variants for the chiral resolution of amino acids.
In the realm of chiral amino acid analysis, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs are indispensable tools for converting enantiomeric amino acids into diastereomers, enabling their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of the chiral derivatizing agent can significantly impact the resolution and sensitivity of the analysis. This guide provides a comprehensive performance comparison of FDVA with other commonly used Marfey's reagent variants, supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.
The Principle of Marfey's Method
Marfey's method relies on the nucleophilic substitution of the fluorine atom of the reagent by the primary amino group of an amino acid. This reaction creates a pair of diastereomers that exhibit different physicochemical properties, allowing for their separation on a non-chiral stationary phase. The general workflow is depicted below.
Structural Variants of Marfey's Reagent
The versatility of Marfey's reagent lies in the ability to substitute the L-alanine amide moiety with other amino acid amides, leading to a range of variants with different steric and electronic properties. This structural diversity allows for the optimization of chiral resolution for various amino acids.
Performance Comparison: FDVA vs. Other Variants
The separation efficiency of different Marfey's reagent variants is highly dependent on the specific amino acid being analyzed. Below is a summary of comparative data from published studies.
HPLC Separation of Amino Acid Diastereomers
A study by Bhushan et al. (2008) compared the performance of several Marfey's reagent variants for the separation of five representative amino acids. The retention times (t R ) and separation factors (α) are presented in the table below. The separation factor (α = k'₂ / k'₁) is a measure of the relative separation of two peaks, where a higher value indicates better resolution.
| Amino Acid | Derivatizing Reagent | t R1 (L-D) (min) | t R2 (L-L) (min) | Separation Factor (α) |
| Alanine | FDAA (L-Ala-NH₂) | 25.8 | 27.2 | 1.05 |
| FDVA (L-Val-NH₂) ** | 29.5 | 31.5 | 1.07 | |
| FDLA (L-Leu-NH₂) | 32.1 | 34.3 | 1.07 | |
| FDNP-L-Phe-NH₂ | 34.8 | 37.2 | 1.07 | |
| Phenylalanine | FDAA (L-Ala-NH₂) | 35.2 | 37.8 | 1.07 |
| FDVA (L-Val-NH₂) | 38.9 | 41.9 | 1.08 | |
| FDLA (L-Leu-NH₂) | 41.5 | 44.8 | 1.08 | |
| FDNP-L-Phe-NH₂ | 44.2 | 47.7 | 1.08 | |
| Serine | FDAA (L-Ala-NH₂) | 21.5 | 22.5 | 1.05 |
| FDVA (L-Val-NH₂) | 24.8 | 26.0 | 1.05 | |
| FDLA (L-Leu-NH₂) | 27.2 | 28.6 | 1.05 | |
| FDNP-L-Phe-NH₂ | 29.8 | 31.3 | 1.05 | |
| Aspartic Acid | FDAA (L-Ala-NH₂) | 23.1 | 24.5 | 1.06 |
| FDVA (L-Val-NH₂) | 26.7 | 28.4 | 1.06 | |
| FDLA (L-Leu-NH₂) | 29.3 | 31.3 | 1.07 | |
| FDNP-L-Phe-NH₂ | 31.9 | 34.1 | 1.07 | |
| Asparagine | FDAA (L-Ala-NH₂) | 22.3 | 23.4 | 1.05 |
| FDVA (L-Val-NH₂) ** | 25.8 | 27.1 | 1.05 | |
| FDLA (L-Leu-NH₂) | 28.3 | 29.7 | 1.05 | |
| FDNP-L-Phe-NH₂ | 30.9 | 32.5 | 1.05 |
Data extracted from Bhushan, R., et al. (2008). Chromatographia, 67(5-6), 421-428.
Observations from the data:
-
For the tested amino acids, increasing the hydrophobicity of the amino acid amide in the Marfey's variant (Ala < Val < Leu < Phe) generally leads to longer retention times.
-
FDVA consistently provides slightly better or comparable separation factors to the original Marfey's reagent (FDAA) for these amino acids.
-
For these specific examples, the leucine and phenylalanine variants (FDLA and FDNP-L-Phe-NH₂) show similar or slightly better separation factors compared to FDVA.
Ion Mobility Mass Spectrometry (IMS-MS) Comparison
A study by Li et al. (2022) utilized ion mobility mass spectrometry to compare the separation of 19 proteinogenic amino acids derivatized with FDAA and FDVA. This technique separates ions based on their size and shape in the gas phase. The study concluded that FDAA generally demonstrated a better separation ability than FDVA for chiral amino acids under the tested IMS-MS conditions.[1] Notably, the diastereomers of Alanine, Arginine, and Threonine could not be resolved using FDVA in this particular experimental setup.[1] This suggests that for IMS-MS applications, the smaller alaninamide moiety of FDAA may lead to more significant conformational differences between the diastereomers, facilitating their separation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in chiral amino acid analysis.
Synthesis of Marfey's Reagent Variants (General Procedure)
The synthesis of FDVA and other variants involves the nucleophilic substitution of one fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with the corresponding L-amino acid amide.
-
Dissolution: Dissolve the L-amino acid amide (e.g., L-valinamide for FDVA) in a suitable solvent such as acetone or a mixture of acetone and water.
-
Reaction: Add a solution of DFDNB in acetone to the amino acid amide solution.
-
Base Addition: Add a weak base, such as sodium bicarbonate or triethylamine, to neutralize the hydrofluoric acid formed during the reaction.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1-2 hours).
-
Work-up: After the reaction is complete, the product can be precipitated by adding water or acidifying the solution. The precipitate is then collected by filtration, washed, and dried.
Derivatization of Amino Acids (General Protocol)
-
Sample Preparation: Dissolve the amino acid sample (typically 10-50 nmol) in a buffer solution, usually 1 M sodium bicarbonate or 50 mM triethylamine phosphate buffer (pH ~8.5).
-
Reagent Addition: Add a solution of the Marfey's reagent variant (e.g., FDVA) in acetone (typically a 1% w/v solution) in excess to the amino acid solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for 1-1.5 hours in the dark to prevent photodegradation.
-
Quenching: Stop the reaction by adding an acid, such as 1 M HCl or 2 M acetic acid, to neutralize the excess base.
-
Analysis: The resulting diastereomeric mixture is then ready for HPLC analysis.
HPLC Conditions (Typical)
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient elution is typically employed, for example, starting with a low percentage of mobile phase B and gradually increasing it over 30-60 minutes. The specific gradient profile will depend on the amino acids being analyzed.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at 340 nm, which is the absorption maximum of the dinitrophenyl chromophore.
Conclusion
The selection of the most appropriate Marfey's reagent variant is a critical step in achieving optimal chiral separation of amino acids. While the original Marfey's reagent, FDAA, remains a robust and widely used option, variants such as FDVA can offer advantages in certain applications.
-
FDVA has been shown to provide comparable or slightly improved resolution over FDAA for some amino acids in HPLC analysis, likely due to the increased steric hindrance from the valine side chain.
-
For more complex analytical techniques like ion mobility mass spectrometry, the smaller size of the chiral auxiliary in FDAA may be advantageous for achieving better gas-phase separation of diastereomers.
-
Other variants with even bulkier side chains, such as FDLA (leucine) and FDNP-L-Phe-NH₂ (phenylalanine), can lead to longer retention times and may further enhance resolution for specific amino acids.
-
The use of D-amino acid variants of Marfey's reagents can also be a powerful strategy to improve the separation of certain enantiomers.
Ultimately, the choice of reagent should be guided by empirical testing for the specific amino acids of interest and the analytical instrumentation available. This guide provides a foundation for researchers to make informed decisions and optimize their chiral amino acid analysis methodologies.
References
A Comparative Guide to the Cross-Validation of In-Situ Fiber Optic Dissolution and Chiral Stationary Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dissolution profiles for chiral drugs is a critical aspect of pharmaceutical development and quality control. While in-situ fiber optic dissolution analysis offers real-time data on the total drug release, it does not provide information on the stereospecific release of individual enantiomers.[1][2][3] Consequently, cross-validation with a stereoselective method, such as chiral stationary phase chromatography, is imperative to ensure the comprehensive performance and quality of the drug product. This guide provides a framework for the cross-validation of these two powerful analytical techniques, complete with detailed experimental protocols, comparative data tables, and workflow visualizations.
The primary distinction between the two methods is that in-situ fiber optic UV analysis is an achiral technique that measures the total concentration of the dissolved drug, whereas chiral stationary phase chromatography separates and quantifies the individual enantiomers.[4][5] Therefore, the cross-validation process involves comparing the total drug dissolved as measured by the fiber optic system with the sum of the concentrations of the individual enantiomers determined by chiral chromatography.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques. The following protocols provide a comprehensive starting point for the cross-validation process.
In-Situ Fiber Optic UV Dissolution Testing
This method allows for real-time monitoring of the dissolution of a drug product without manual sampling.[6][7][8][9][10]
Instrumentation and Conditions:
-
Dissolution Apparatus: USP Apparatus 2 (Paddles) equipped with a multi-channel in-situ fiber optic UV-Vis spectrophotometer.
-
Vessels: 900 mL dissolution vessels.
-
Dissolution Medium: 900 mL of 0.1 N HCl or other appropriate medium, maintained at 37.0 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Fiber Optic Probes: Immersion probes with a defined pathlength (e.g., 10 mm), positioned according to USP guidelines.
-
UV Wavelength: The wavelength of maximum absorbance (λmax) for the drug substance, with a baseline correction wavelength where the drug and excipients have minimal absorbance.
Procedure:
-
System Setup and Calibration: Calibrate the dissolution apparatus and the fiber optic UV system according to manufacturer specifications and approved procedures.[11][12]
-
Media Preparation: De-gas and pre-warm the dissolution medium to 37.0 ± 0.5 °C.
-
Blank Measurement: Immerse the fiber optic probes in the dissolution medium to record a blank spectrum.
-
Dissolution Test Initiation: Introduce the dosage form (e.g., one tablet) into each vessel.
-
Data Acquisition: Begin simultaneous data acquisition for all vessels. Collect UV absorbance data at frequent intervals (e.g., every 30 seconds) for a predetermined duration (e.g., 60 minutes).
-
Data Processing: The system's software calculates the concentration of the dissolved drug in real-time based on a pre-established calibration curve, correcting for baseline drift and turbidity. The results are typically reported as the percentage of the label claim dissolved over time.
Chiral Stationary Phase Chromatography (HPLC)
This technique is the benchmark for separating and quantifying enantiomers, providing stereospecific data.[5][13][14]
Instrumentation and Conditions:
-
Chromatography System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The composition may require optimization for specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: The λmax of the drug substance.
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Collection: At specified time points during the dissolution test (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium from each vessel.
-
Sample Preparation: Immediately filter the collected samples through a 0.45 µm syringe filter. If necessary, dilute the samples with the mobile phase to fall within the linear range of the calibration curve.
-
Standard Preparation: Prepare calibration standards for both enantiomers at a minimum of five concentration levels.
-
Injection and Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Processing: Identify and integrate the peaks corresponding to each enantiomer. Quantify the concentration of each enantiomer using the respective calibration curves. The total drug concentration is the sum of the concentrations of the two enantiomers.
Data Presentation and Comparison
Summarizing the quantitative data in structured tables is essential for a clear and objective comparison. The following tables present illustrative data for a hypothetical chiral drug, "Chirabufen."
Table 1: Dissolution Profile Comparison
| Time (min) | In-Situ Fiber Optic (% Dissolved) | Chiral HPLC (% Dissolved - Sum of Enantiomers) | Difference (%) |
| 5 | 35.2 | 34.8 | 0.4 |
| 10 | 58.9 | 59.5 | -0.6 |
| 15 | 75.4 | 76.1 | -0.7 |
| 20 | 86.1 | 85.5 | 0.6 |
| 30 | 95.8 | 96.5 | -0.7 |
| 45 | 98.2 | 98.9 | -0.7 |
| 60 | 99.1 | 99.5 | -0.4 |
Table 2: Chiral HPLC Enantiomer-Specific Dissolution
| Time (min) | Enantiomer 1 (% Dissolved) | Enantiomer 2 (% Dissolved) | Total (% Dissolved) |
| 5 | 17.5 | 17.3 | 34.8 |
| 10 | 29.8 | 29.7 | 59.5 |
| 15 | 38.1 | 38.0 | 76.1 |
| 20 | 42.8 | 42.7 | 85.5 |
| 30 | 48.3 | 48.2 | 96.5 |
| 45 | 49.5 | 49.4 | 98.9 |
| 60 | 49.8 | 49.7 | 99.5 |
Table 3: Method Validation Summary
| Validation Parameter | In-Situ Fiber Optic | Chiral HPLC | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Specificity | No interference from excipients | Baseline resolution of enantiomers (>2.0) | Specific for the analyte |
Visualizations of Workflows and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. IN-SITU FIBER OPTIC UV FOR DISSOLUTION TESTING - DISTEK » SatiCus [saticus.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Rainbow Fiber Optic UV-vis Solution for QC Dissolution Testing [pion-inc.com]
- 9. [PDF] In Situ UV Fiber Optics for Dissolution Testing – What, Why, and Where We Are After 30 Years | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Protocol development, validation, and troubleshooting of in-situ fiber optic bathless dissolution system (FODS) for a pharmaceutical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Accuracy and Precision in Quantitative Analysis: FDVA vs. ELISA
In the landscape of drug development and biomedical research, the ability to accurately and precisely quantify analytes is paramount. Method validation ensures that the data generated is reliable and reproducible. This guide provides an objective comparison of a hypothetical novel technique, the Fluorescence-based Detection and Validation Assay (FDVA), against the well-established Enzyme-Linked Immunosorbent Assay (ELISA).
The comparison focuses on two critical performance metrics:
-
Accuracy : The closeness of a measured value to a known or accepted true value.[1][2] It is often expressed as a percent recovery of a known amount of analyte added to a sample.[3]
-
Precision : The degree of agreement or reproducibility among replicate measurements of the same sample.[1][4] It is typically expressed as the coefficient of variation (%CV).[5]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for both FDVA and ELISA based on experimental validation data for the quantification of a hypothetical therapeutic protein, "Analyte-X."
| Performance Metric | FDVA (Fluorescence-based Detection) | ELISA (Enzyme-Linked Immunosorbent Assay) | Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL | Lower is better |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3.0 ng/mL | Within ±20% Accuracy & Precision |
| Linearity (R²) | 0.998 | 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% | 80% - 120% |
| Intra-Assay Precision (%CV) | ≤ 8% | ≤ 10% | ≤ 15% |
| Inter-Assay Precision (%CV) | ≤ 12% | ≤ 15% | ≤ 15% |
Analysis : The data suggests that the hypothetical FDVA method offers higher sensitivity (lower LOD and LOQ) and slightly better precision compared to the traditional ELISA method for "Analyte-X". Both methods demonstrate acceptable accuracy and linearity.
Experimental Workflow Comparison
The operational workflows for FDVA and ELISA differ significantly in complexity and time-to-result. The diagram below illustrates the key steps for each assay.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the accuracy and precision experiments are provided below.
Protocol 1: Accuracy Assessment (Spike and Recovery)
-
Sample Preparation : Prepare three pools of the biological matrix (e.g., human serum) at low, medium, and high concentration levels.
-
Spiking : Spike the matrix pools with a known concentration of "Analyte-X" reference standard. An unspiked matrix pool serves as the baseline.
-
Quantification : Analyze the spiked and unspiked samples using both the FDVA and ELISA methods, with five replicates per concentration level.[6]
-
Calculation : Determine the concentration of the analyte in the spiked samples and calculate the percent recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100%
-
Acceptance Criteria : The mean percent recovery should be within 80-120% of the nominal value.[5]
Protocol 2: Precision Assessment (Repeatability and Intermediate Precision)
Precision is evaluated at two levels:
-
Intra-Assay Precision (Repeatability) : Measures variability within a single analytical run.
-
Inter-Assay Precision (Intermediate Precision) : Measures variability across different runs, on different days, with different analysts.
-
QC Sample Preparation : Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Intra-Assay Analysis : Analyze five replicates of each QC level in a single run using both FDVA and ELISA methods.
-
Inter-Assay Analysis : Repeat the analysis on three separate days.
-
Calculation : Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicate measurements at each concentration level for both intra- and inter-assay assessments. %CV = (Standard Deviation / Mean) x 100%
-
Acceptance Criteria : The %CV should not exceed 15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[5][7]
Logical Relationship in Assay Validation
The relationship between accuracy, precision, and other validation parameters is crucial for declaring a method as suitable for its intended purpose.
This guide demonstrates a framework for assessing and comparing quantitative analytical methods. While the "FDVA" is a hypothetical construct for illustrative purposes, the principles of evaluation remain universal. The selection of an analytical method should be based on a thorough validation process that assesses its accuracy, precision, sensitivity, and operational efficiency relative to established alternatives like ELISA.[8] For drug development professionals, such rigorous comparison is essential for ensuring data integrity and making informed decisions.
References
- 1. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Data Quality Part 3: The Quantitative Components: Precision, Accuracy, and Completeness - ALL4 [all4inc.com]
- 4. fiveable.me [fiveable.me]
- 5. anivet.au.dk [anivet.au.dk]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. jddtonline.info [jddtonline.info]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, a fluorinated nitroaromatic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
This compound and related dinitrophenyl (DNP) compounds are classified as hazardous materials. The dinitrophenyl group can impart properties of acute toxicity, flammability, and, under certain conditions such as desiccation, may become explosive.[1][2][3] The analogous compound, Marfey's Reagent, is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[4][5]
Hazard and Personal Protective Equipment (PPE) Summary
A thorough risk assessment is mandatory before commencing any disposal procedures. The following table summarizes the known hazards and the required personal protective equipment.
| Hazard Category | Description | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Health Hazards | Acutely toxic. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | ❕ | Eye Protection: Chemical safety goggles. Hand Protection: Nitrile gloves (double-gloving is recommended).[2] Body Protection: Laboratory coat and closed-toe shoes.[1] Respiratory Protection: Use in a certified chemical fume hood. A dust mask or respirator should be used if there is a risk of inhaling dust particles.[1] |
| Flammability | Can be a flammable solid.[1] | 🔥 | Handle away from ignition sources. |
| Reactivity | Can be explosive when dry, heated, or subjected to shock or friction.[1][2][3] | 💥 | Do not allow the compound to dry out. Avoid heat, shock, and friction. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [1]
Waste Identification and Segregation:
-
Characterize the Waste: This compound is a halogenated nitroaromatic organic solid .
-
Segregate Appropriately: This waste must be collected separately from non-halogenated waste streams to ensure proper final disposal, which is typically incineration.[6] Do not mix with incompatible materials.[1]
Waste Collection and Labeling:
-
Use a Designated Container: Place the waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition with a secure, tight-fitting lid.
-
Proper Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the hazards (e.g., "Flammable," "Toxic")[1]
-
The accumulation start date.
-
Storage in a Satellite Accumulation Area (SAA):
-
Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
Preventive Measures: Ensure the container is stored away from heat sources, open flames, and incompatible materials.[1] It is critical to prevent the material from drying out, as this can increase the risk of explosion.[1][2][3]
Arranging for Disposal:
-
Contact EHS: Once the container is full, or as per your institution's guidelines, contact your EHS office to arrange for pickup and final disposal.[1]
Disposal of Contaminated Materials and Empty Containers:
-
Contaminated PPE and Labware: Any items grossly contaminated with the compound, such as gloves, weigh boats, or pipette tips, should be placed in the same hazardous waste container.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[1] After triple-rinsing, deface the original label and dispose of the container as directed by your EHS office.
Spill and Exposure Procedures:
-
In Case of a Spill:
-
Evacuate and secure the immediate area.[1]
-
Avoid creating dust.[1] If the material is a solid, do not sweep it dry.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[1]
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[1]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[4]
-
Inhalation: Move the individual to fresh air.[1]
-
Seek immediate medical attention after any exposure. [1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of DNP-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Personal protective equipment for handling (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide (CAS No. 132679-61-9). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, these recommendations are based on the available hazard information and safety protocols for closely related dinitrophenyl (DNP) compounds.
This compound is a chemical that requires careful handling due to its potential health hazards. The available information indicates that it may cause skin, eye, and respiratory irritation. Furthermore, as a member of the dinitrophenyl family, it should be handled with the precautions associated with this class of compounds, which can be acutely toxic and potentially flammable or explosive under certain conditions.
Hazard Identification and Personal Protective Equipment
A summary of the known and potential hazards, along with the recommended Personal Protective Equipment (PPE), is provided in the table below.
| Hazard Category | Description | GHS Pictograms | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation (H315).[1] | ❕ | Gloves: Double-gloving with nitrile gloves is recommended. Body Protection: A lab coat must be worn. |
| Eye Irritation | Causes serious eye irritation (H319).[1] | ❕ | Eye Protection: Chemical safety goggles are required. |
| Respiratory Irritation | May cause respiratory irritation (H335).[1] | ❕ | Respiratory Protection: Handle in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| General DNP Hazards | Dinitrophenyl compounds can be acutely toxic and may be explosive when dry, heated, or subjected to shock or friction. | 💀 🔥 💥 | All PPE listed above should be worn at all times. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation and Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, chemical safety goggles, and double nitrile gloves.
-
-
Handling the Compound:
-
Carefully handle the solid form to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
Keep containers tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. For small spills, carefully clean up using an appropriate absorbent material, avoiding dust generation. For large spills, contact your institution's Environmental Health and Safety (EHS) department. All spill cleanup materials must be disposed of as hazardous waste.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired compounds, and any contaminated solids (e.g., gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and all applicable hazard pictograms (e.g., irritant, toxic, flammable, explosive).
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
